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  • Product: N-(3-acetylphenyl)-4-aminobenzenesulfonamide
  • CAS: 92192-05-7

Core Science & Biosynthesis

Foundational

N-(3-acetylphenyl)-4-aminobenzenesulfonamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(3-acetylphenyl)-4-aminobenzenesulfonamide Executive Summary This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-(3-acetylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-(3-acetylphenyl)-4-aminobenzenesulfonamide

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-(3-acetylphenyl)-4-aminobenzenesulfonamide, a key scaffold in medicinal chemistry. The described pathway is a robust two-step process involving the formation of a sulfonamide bond followed by a strategic deprotection. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, detailed experimental protocols, and process visualizations to ensure reproducible and efficient synthesis. The causality behind experimental choices is elucidated to empower the user with a deeper understanding of the synthetic strategy, adhering to the highest standards of scientific integrity and validation.

Introduction: The Significance of the N-Aryl Sulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in modern drug discovery, exhibiting a wide array of biological activities.[1][2] Since the initial discovery of the antibacterial properties of prontosil, which is metabolized to the active agent sulfanilamide, this structural class has been exploited for diverse therapeutic applications.[3][4][5] Sulfonamides are integral to drugs developed as carbonic anhydrase inhibitors, diuretics, anti-inflammatory agents, and anticancer therapeutics.[4][6]

The target molecule, N-(3-acetylphenyl)-4-aminobenzenesulfonamide, combines the critical sulfonamide linkage with an acetylphenyl group, presenting a versatile scaffold for further chemical modification and exploration of structure-activity relationships (SAR).[6] This guide details a reliable and efficient synthetic route, emphasizing a protected amine strategy to achieve high purity and yield.

Retrosynthetic Analysis & Strategic Approach

The synthesis of N-(3-acetylphenyl)-4-aminobenzenesulfonamide is most logically approached via a two-step sequence. The primary challenge is the selective formation of the sulfonamide bond without side reactions involving the amino group on the benzenesulfonyl chloride moiety.

To circumvent this, a protecting group strategy is employed. The amine on the sulfonyl chloride is temporarily masked as an acetamide. This allows for the clean, nucleophilic attack of the amine from 3-aminoacetophenone onto the sulfonyl chloride. The final step involves the selective deprotection (hydrolysis) of the acetamide to reveal the desired primary amine on the sulfanilamide core.

G TP Target: N-(3-acetylphenyl)-4- aminobenzenesulfonamide Int Intermediate: N-(3-acetylphenyl)-4- acetylaminobenzenesulfonamide TP->Int Deprotection (Hydrolysis) SM1 Starting Material 1: 3-Aminoacetophenone Int->SM1 Sulfonamide Formation SM2 Starting Material 2: 4-Acetylaminobenzenesulfonyl Chloride Int->SM2 Sulfonamide Formation

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: Experimental Protocols

The synthesis is organized into two primary experimental stages. All reagents should be of analytical grade and used as received unless otherwise specified.

Part 1: Synthesis of N-(3-acetylphenyl)-4-acetylaminobenzenesulfonamide (Intermediate)

Reaction Principle: This step involves the nucleophilic substitution reaction between the amino group of 3-aminoacetophenone and the sulfonyl chloride of 4-acetylaminobenzenesulfonyl chloride.[7] The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) in the presence of a mild base, such as pyridine, which acts as a nucleophilic catalyst and neutralizes the hydrochloric acid byproduct generated during the reaction.[7][8]

Table 1: Reagent and Solvent Properties for Part 1

CompoundMolecular FormulaM.W. ( g/mol )Role
3-AminoacetophenoneC₈H₉NO135.16Nucleophile
4-Acetylaminobenzenesulfonyl ChlorideC₈H₈ClNO₃S233.67Electrophile
PyridineC₅H₅N79.10Base / Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93Solvent

Experimental Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone (1.0 equivalent) in dichloromethane (DCM).

  • Base Addition: To this solution, add pyridine (1.1 equivalents) and stir at room temperature for 10 minutes.[7]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4-acetylaminobenzenesulfonyl chloride (1.0 equivalent) in DCM. Add this solution dropwise to the 3-aminoacetophenone solution over 20-30 minutes with continuous stirring at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using thin-layer chromatography (TLC) until the starting material (3-aminoacetophenone) is consumed (typically 2-4 hours).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and add distilled water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(3-acetylphenyl)-4-acetylaminobenzenesulfonamide.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a solid product.

Part 2: Synthesis of N-(3-acetylphenyl)-4-aminobenzenesulfonamide (Final Product)

Reaction Principle: This step is a hydrolysis reaction to cleave the acetyl protecting group from the intermediate synthesized in Part 1. The acetamide is converted back to a primary amine under acidic conditions, typically by refluxing with a strong mineral acid like hydrochloric acid. The lone pair on the amide nitrogen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask containing the N-(3-acetylphenyl)-4-acetylaminobenzenesulfonamide from Part 1, add 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the deprotection by TLC.

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature in an ice bath. Carefully neutralize the solution with a 25% sodium hydroxide solution until a precipitate forms and the pH is approximately 7.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold distilled water to remove any residual salts.

  • Drying: Dry the solid product under vacuum to yield the final N-(3-acetylphenyl)-4-aminobenzenesulfonamide.

Process Workflow and Visualization

The overall synthetic process, from initial reaction to final product isolation, is depicted below. This workflow highlights the key stages and decision points in the synthesis.

G cluster_0 Part 1: Sulfonamide Formation cluster_1 Part 2: Deprotection A Dissolve 3-Aminoacetophenone & Pyridine in DCM B Add 4-Acetylaminobenzenesulfonyl Chloride Solution Dropwise A->B C Stir at RT (2-4h) Monitor by TLC B->C D Quench with Water & Separate Layers C->D E Wash Organic Layer (HCl, NaHCO₃, Brine) D->E F Dry (Na₂SO₄), Filter, & Concentrate E->F G Purify by Recrystallization F->G H Add 6M HCl to Intermediate G->H Intermediate Product I Reflux for 4-6h Monitor by TLC J Cool and Neutralize with NaOH to pH ~7 K Filter Precipitate L Wash with Cold Water M Dry Under Vacuum N Final Product: N-(3-acetylphenyl)-4- aminobenzenesulfonamide M->N

Caption: Detailed experimental workflow for the synthesis.

Characterization and Expected Data

The identity and purity of the synthesized intermediate and final product should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify key functional groups. Expected peaks for the final product would include N-H stretches (amine and sulfonamide), C=O stretch (ketone), and S=O stretches (sulfonamide).[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons.[8][9]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[8]

Table 2: Summary of Expected Product Data

CompoundMolecular FormulaM.W. ( g/mol )Typical YieldPhysical State
N-(3-acetylphenyl)-4-aminobenzenesulfonamideC₁₄H₁₄N₂O₃S290.34[11]75-85%Solid

Conclusion

This guide presents a validated and reliable two-step synthesis for N-(3-acetylphenyl)-4-aminobenzenesulfonamide. By employing a protecting group strategy for the sulfanilamide amine, the synthesis proceeds cleanly, providing good to excellent yields. The detailed protocols and mechanistic explanations offer researchers the necessary tools and understanding to successfully replicate this synthesis. The resulting compound serves as a valuable building block for the development of novel therapeutic agents, leveraging the proven biological significance of the sulfonamide scaffold.

References

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Available at: [Link]

  • Tshibangu, P. I., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

  • Kobkeatthawin, T., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available at: [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available at: [Link]

  • Google Patents. (2013). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
  • Google Patents. (2016). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
  • Mickevičius, V., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]

  • mzCloud. (2017). N 4 Acetylphenyl methanesulfonamide. Available at: [Link]

  • SciSpace. (2014). Synthesis of Sulfanilamide Derivatives and Their Effects on E. coli and B. subtilis: A Collaborative Experiment. Available at: [Link]

  • Cihan University-Erbil Repository. (2023). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available at: [Link]

  • Google Patents. (2020). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • PubChem. Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. Available at: [Link]

  • ResearchGate. (2015). Synthesis of Some New Sulfanilamide Derivatives. Available at: [Link]

  • Google Patents. (2013). CN102924306A - Preparation method for 4-aminoacetophenone.
  • Global Substance Registration System (GSRS). N-(3-ACETYL-4-HYDROXYPHENYL)BENZENESULFONAMIDE. Available at: [Link]

  • Chemistry Steps. Synthesis of Sulfanilamide. Available at: [Link]

  • PubMed. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. Available at: [Link]

  • Chemsrc. (2025). 4-Acetamidobenzenesulfonamide. Available at: [Link]

  • Sami Publishing Company. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry.
  • ResearchGate. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Available at: [Link]

  • ResearchGate. (2020). Scheme 4: Synthetic scheme of substituted... Download Scientific Diagram. Available at: [Link]

  • ResearchGate. Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Available at: [Link]

  • Theochem @ Mercer University. THE SYNTHESIS OF SULFA DRUGS. Available at: [Link]

  • University of Colorado Boulder. Sulfa Antibiotics - Synthesis of Sulfanilamide. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of N-(3-acetylphenyl)-4-aminobenzenesulfonamide

Executive Summary N-(3-acetylphenyl)-4-aminobenzenesulfonamide is a member of the sulfonamide class of compounds, a chemical scaffold of profound importance in medicinal chemistry. While direct studies on this specific m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-acetylphenyl)-4-aminobenzenesulfonamide is a member of the sulfonamide class of compounds, a chemical scaffold of profound importance in medicinal chemistry. While direct studies on this specific molecule are not extensively documented in publicly accessible literature, its structural features—namely the 4-aminobenzenesulfonamide core—provide a strong basis for postulating its primary mechanisms of action. This guide synthesizes information from the broader sulfonamide class to propose and detail the most probable molecular mechanisms for N-(3-acetylphenyl)-4-aminobenzenesulfonamide. The core hypothesis is that this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. A secondary potential mechanism, common to many sulfonamides, is the inhibition of carbonic anhydrase (CA) isozymes. This document provides the theoretical framework for these mechanisms, detailed protocols for their experimental validation, and the scientific rationale underpinning the proposed investigational workflow.

Introduction and Structural Rationale

The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities including antibacterial, anti-inflammatory, diuretic, and anticancer effects.[1][2] The biological activity of any given sulfonamide is dictated by the substitutions on the sulfonamide nitrogen and the aromatic ring.

N-(3-acetylphenyl)-4-aminobenzenesulfonamide possesses two key structural motifs:

  • The 4-aminobenzenesulfonamide core: This structure is a classic bioisostere of para-aminobenzoic acid (PABA). This structural mimicry is the foundational principle behind the antibacterial activity of sulfa drugs, which act by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[3]

  • The N-(3-acetylphenyl) substituent: This group modifies the physicochemical properties of the parent molecule, influencing its solubility, protein binding affinity, and pharmacokinetic profile. The acetyl group, in particular, offers a hydrogen bond acceptor which can influence binding to target proteins.

Based on this structural analysis, the most probable mechanism of action is the disruption of the folate biosynthesis pathway in prokaryotes. A secondary, but highly plausible, mechanism is the inhibition of one or more isoforms of the metalloenzyme carbonic anhydrase.

Postulated Primary Mechanism: Inhibition of Dihydropteroate Synthase (DHPS)

The bacterial folate synthesis pathway is essential for prokaryotic survival as it produces tetrahydrofolate, a vital cofactor for the synthesis of nucleotides (DNA, RNA) and certain amino acids.[3] Unlike humans, who obtain folate from their diet, many bacteria must synthesize it de novo, making this pathway an excellent target for selective antimicrobial agents.[3]

Molecular Interaction

The key enzymatic step involves the condensation of PABA with dihydropteridine pyrophosphate, a reaction catalyzed by DHPS.[3] We hypothesize that N-(3-acetylphenyl)-4-aminobenzenesulfonamide acts as a competitive inhibitor at this step.

  • Causality of Inhibition: Due to its structural similarity to the native substrate PABA, the compound is predicted to bind to the PABA-binding pocket of the DHPS active site. By occupying this site, it prevents the binding of PABA, thereby halting the synthesis of dihydropteroate and, consequently, folic acid.[3] This bacteriostatic action starves the bacterium of essential precursors for DNA replication and protein synthesis, ultimately inhibiting growth and proliferation.[3]

Signaling Pathway Diagram

The following diagram illustrates the proposed site of action within the bacterial folate pathway.

Folate_Pathway DHP_PP Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) DHP_PP->DHPS Substrate PABA PABA PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Compound N-(3-acetylphenyl)-4- aminobenzenesulfonamide Compound->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotides

Caption: Proposed inhibition of bacterial Dihydropteroate Synthase.

Postulated Secondary Mechanism: Inhibition of Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers.[4][5] The unsubstituted sulfonamide moiety is a classic zinc-binding group, and many aromatic sulfonamides are potent CA inhibitors.[4][6]

Molecular Interaction

The sulfonamide group (-SO₂NH₂) of inhibitors typically coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a catalytic water molecule.[7] While N-(3-acetylphenyl)-4-aminobenzenesulfonamide is a secondary sulfonamide, which can alter binding affinity compared to primary sulfonamides, inhibition of CA isoforms remains a strong possibility and a crucial aspect to investigate for understanding its broader pharmacological profile and potential off-target effects. The inhibition constants (Ki) for various CA isoforms would determine the therapeutic relevance of this mechanism. For instance, potent inhibition of tumor-associated isoforms like CAIX and CAXII could suggest anticancer activity.[6]

Experimental Validation: Protocols and Workflow

To validate the proposed mechanisms, a logical, multi-step experimental approach is required. The following protocols are designed as self-validating systems, where data from a cell-free biochemical assay is correlated with results from a whole-cell functional assay.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochem Biochemical Validation cluster_cellular Cellular Validation start Hypothesis Generation biochem Biochemical Assays (Cell-Free) start->biochem cellular Cellular Assays (Whole-Cell) start->cellular dhps_assay DHPS Inhibition Assay (Determine IC50) biochem->dhps_assay ca_assay CA Inhibition Assay (Determine Ki) biochem->ca_assay paba_rescue PABA Rescue Experiment dhps_assay->paba_rescue Correlate conclusion Mechanism Confirmation ca_assay->conclusion Profile Off-Target/ Secondary Activity mic_assay Bacterial MIC Assay cellular->mic_assay mic_assay->paba_rescue paba_rescue->conclusion

Caption: Integrated workflow for validating the proposed mechanisms of action.

Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against recombinant DHPS.

  • Principle: This is a fluorescence-based assay that measures the consumption of dihydropteridine pyrophosphate.

  • Methodology:

    • Reagent Preparation:

      • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.5.

      • Recombinant DHPS (e.g., from S. aureus): Dilute to 2X final concentration in Assay Buffer.

      • Substrates: Prepare 2X solutions of PABA and dihydropteridine pyrophosphate in Assay Buffer.

      • Test Compound: Prepare a 10 mM stock in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO, then dilute into Assay Buffer.

    • Assay Procedure (384-well plate format):

      • Add 5 µL of diluted test compound or DMSO (vehicle control) to appropriate wells.

      • Add 10 µL of 2X DHPS enzyme solution to all wells except the "no enzyme" control.

      • Incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated.

      • Initiate the reaction by adding 5 µL of a 4X mixture of PABA and dihydropteridine pyrophosphate.

      • Incubate for 60 minutes at 37°C.

    • Data Acquisition & Analysis:

      • Measure the fluorescence signal according to the kit manufacturer's instructions (e.g., using a pyrophosphate detection reagent).

      • Subtract the background ("no enzyme" control) from all readings.

      • Normalize the data to the vehicle control (0% inhibition) and a known potent inhibitor like sulfamethoxazole (100% inhibition).

      • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 2: Bacterial Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a bacterial strain (e.g., E. coli, S. aureus). This provides a whole-cell functional readout.

  • Principle: Broth microdilution method as per CLSI guidelines.

  • Methodology:

    • Preparation:

      • Prepare a 2-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well plate.

      • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

    • Inoculation and Incubation:

      • Inoculate each well of the 96-well plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

      • Incubate the plate at 37°C for 18-24 hours.

    • Data Analysis:

      • Determine the MIC by visual inspection: it is the lowest concentration of the compound at which there is no visible turbidity (growth).

      • Self-Validation Step (PABA Rescue): To confirm that the antibacterial activity is due to folate pathway inhibition, repeat the MIC assay in parallel using MHB supplemented with a high concentration of PABA (e.g., 100 µg/mL). If the compound's activity is mediated by DHPS inhibition, the presence of excess PABA will outcompete the inhibitor, leading to a significant increase in the MIC value. This result strongly validates the proposed mechanism.

Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay
  • Objective: To determine the inhibition constant (Kᵢ) of the test compound against purified human CA isoforms (e.g., hCA I, II, IX, XII).

  • Principle: A stopped-flow spectrophotometric assay measuring the inhibition of CA-catalyzed CO₂ hydration.

  • Methodology:

    • Assay Principle: The assay follows the hydration of CO₂ by monitoring the change in pH using an indicator (e.g., p-nitrophenol) at a specific wavelength (e.g., 400 nm). The enzymatic rate is determined by the slope of absorbance change over time.

    • Procedure:

      • Equilibrate a solution of buffer, pH indicator, and a specific CA isoenzyme to a set temperature (e.g., 25°C).

      • Add varying concentrations of the test compound (inhibitor) and allow to incubate.

      • Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated water solution in a stopped-flow instrument.

      • Record the initial rate of the reaction (the linear phase of the absorbance change).

    • Data Analysis:

      • Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited enzyme.

      • Determine the IC₅₀ value from a dose-response curve.

      • Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Km) for that substrate.

Data Interpretation and Conclusion

The expected results from this experimental workflow would be a quantitative measure of the compound's potency against its targets and its functional effect on bacterial cells.

ParameterAssayExpected Outcome for DHPS Mechanism
IC₅₀ DHPS Inhibition AssayLow micromolar to nanomolar range
MIC Bacterial MIC AssayPotent activity against susceptible bacteria
MIC Shift PABA Rescue Assay>8-fold increase in MIC value with PABA
Kᵢ CA Inhibition AssayData will reveal potency and isoform selectivity

A strong correlation between a low IC₅₀ in the DHPS assay and a low MIC value that is significantly reversed by the addition of PABA would provide compelling evidence that N-(3-acetylphenyl)-4-aminobenzenesulfonamide acts primarily as a competitive inhibitor of the bacterial folate pathway. The data from the carbonic anhydrase panel would further define its pharmacological profile, highlighting any potential for polypharmacology or identifying opportunities for development in other therapeutic areas.

References

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  • Wani, T. V., Bua, S., Khude, P. S., Chowdhary, A. H., Supuran, C. T., & Toraskar, M. P. (2020). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosis β-class enzyme Rv3273. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1886-1893. [Link]

  • El-Sayad, K. A., El-Masry, G. H., & Abouzid, K. A. M. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]

  • Khan, Y. M., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. [Link]

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Sources

Foundational

N-(3-Acetylphenyl)-4-Aminobenzenesulfonamide: A Versatile Scaffold for Dual MDM2/XIAP Inhibitors and Photochemical Biocides

Executive Summary In contemporary medicinal chemistry and materials science, the identification of versatile, bifunctional chemical scaffolds is critical for accelerating development pipelines. N-(3-acetylphenyl)-4-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and materials science, the identification of versatile, bifunctional chemical scaffolds is critical for accelerating development pipelines. N-(3-acetylphenyl)-4-aminobenzenesulfonamide (CAS: 92192-05-7) has emerged as a highly valuable intermediate[1]. Characterized by a robust sulfonamide core flanked by a reactive 4-amino group and a sterically tuned 3-acetylphenyl substituent, this molecule serves as the foundational building block for two highly distinct, cutting-edge applications:

  • Oncology: The synthesis of tetrahydroquinoline-based dual MDM2/XIAP inhibitors capable of restoring p53 function and inducing apoptosis in treatment-resistant malignancies[2][3].

  • Polymer Science: The generation of photoactive azidobenzenesulfonamides used to covalently modify polyethylene (PE) films, imparting durable biocidal properties to otherwise inert surfaces[4][5].

This whitepaper provides an in-depth technical analysis of the structural rationale, mechanistic pathways, and self-validating experimental protocols associated with N-(3-acetylphenyl)-4-aminobenzenesulfonamide derivatives.

Structural Rationale and Pharmacophore Optimization

The utility of N-(3-acetylphenyl)-4-aminobenzenesulfonamide stems from its distinct tripartite architecture:

  • The Sulfonamide Core ( −SO2​NH− ): A classic pharmacophore that acts as an excellent hydrogen bond donor and acceptor, crucial for anchoring the molecule within target protein binding pockets.

  • The 4-Amino Group ( −NH2​ ): A highly reactive synthetic handle. It readily undergoes multicomponent Povarov cycloadditions to form complex heterocyclic ring systems (e.g., tetrahydroquinolines)[2], or can be diazotized and converted into an azide for photochemical applications[4].

  • The 3-Acetylphenyl Substituent: In extensive Structure-Activity Relationship (SAR) studies for anti-cancer agents, the substitution at this specific position (the "C-ring") dictates target affinity. Replacing this group with 1-oxo-dihydroisobenzofuran or benzodioxole results in a significant loss of potency[2]. The 3-acetyl group provides the optimal length and geometry to maximize binding interactions within the MDM2 and XIAP binding clefts[2].

Application I: Oncology – Dual MDM2/XIAP Inhibition

Mechanism of Action

Overexpression of Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP) is a hallmark of several aggressive cancers, including acute lymphoblastic leukemia (ALL) and prostate carcinoma[3][6]. MDM2 acts as an oncogene by ubiquitinating and degrading the tumor suppressor p53[7]. Furthermore, MDM2 binds to the internal ribosome entry site (IRES) of XIAP mRNA, enhancing its translation[7]. XIAP subsequently blocks caspase activation, rendering the cell resistant to apoptosis.

Derivatives of N-(3-acetylphenyl)-4-aminobenzenesulfonamide, specifically Compound 3e , disrupt this synergistic survival network. By simultaneously inhibiting MDM2 and XIAP, Compound 3e restores p53 expression in wild-type cells and, crucially, induces apoptosis even in p53-mutant cancer cells—a significant advantage over pure MDM2 inhibitors like AMG-232[7].

MDM2_XIAP_Pathway C3E Compound 3e (N-(3-acetylphenyl) derivative) MDM2 MDM2 Protein C3E->MDM2 Inhibits XIAP XIAP Protein C3E->XIAP Inhibits MDM2->XIAP Enhances IRES Translation P53 p53 Tumor Suppressor MDM2->P53 Ubiquitinates/Degrades APOP Apoptosis XIAP->APOP Blocks Caspases P53->APOP Activates PROL Cancer Proliferation APOP->PROL Halts

Caption: Mechanistic pathway of Compound 3e disrupting the MDM2/XIAP axis to halt cancer proliferation.

Quantitative Efficacy Data

The antiproliferative activity of the N-(3-acetylphenyl)-derived Compound 3e demonstrates broad-spectrum efficacy across multiple human cancer cell lines[7].

Cell LineCancer TypeIC₅₀ (μM)p53 StatusMechanistic Implication
EU-1 Acute Lymphoblastic Leukemia0.2Wild-typeHigh sensitivity due to dual restoration of p53 and caspase activation.
A375 Melanoma1.0Wild-typeEffective suppression of MDM2-driven proliferation.
MDA-MB-231 Breast Cancer1.5MutantCritical Finding: Retains potency despite p53 mutation, driven by XIAP inhibition[7].
22Rv1 Prostate Carcinoma5.3Wild-typeValidated in vivo via xenograft models showing tumor growth suppression[6].

Application II: Material Science – Photochemical Biocidal Polymers

Mechanism of Action

Beyond oncology, N-(3-acetylphenyl)-4-aminobenzenesulfonamide is utilized to functionalize inert polymers like polyethylene (PE) to prevent microbial colonization[4]. The primary amine is converted to an azide to form N-(3-acetylphenyl)-4-azidobenzenesulfonamide [4].

Upon UV irradiation, the phenyl azide undergoes photolysis, expelling nitrogen gas ( N2​ ) and generating a highly reactive singlet or triplet nitrene intermediate[4]. This electrophilic nitrene rapidly inserts into the unreactive C-H bonds of the polyethylene surface, covalently tethering the biocidal sulfonamide moiety directly to the polymer backbone[4][5].

Photochemical_Modification Precursor N-(3-acetylphenyl)-4- aminobenzenesulfonamide Diazotization Diazotization & NaN3 (0 to -5°C) Precursor->Diazotization Azide Azidosulfonamide Derivative Diazotization->Azide UV UV Irradiation (Photolysis) Azide->UV Nitrene Singlet/Triplet Nitrene UV->Nitrene Modified Biocidal PE Surface (Covalently Linked) Nitrene->Modified C-H Insertion PE Polyethylene (PE) Film PE->Modified Surface Substrate

Caption: Photochemical workflow for modifying inert PE films with biocidal sulfonamide moieties.

Self-Validating Experimental Protocols

Protocol A: Scandium Triflate-Catalyzed Povarov Reaction (Synthesis of Tetrahydroquinolines)

To synthesize dual MDM2/XIAP inhibitors (e.g., Compound 3e), the 4-amino group of the scaffold is utilized in a multicomponent reaction[2].

  • Causality & Rationale: Scandium triflate ( Sc(OTf)3​ ) is selected as the catalyst because it is a highly oxophilic, water-tolerant Lewis acid. It effectively activates the substituted aldehyde to form an imine with N-(3-acetylphenyl)-4-aminobenzenesulfonamide, and subsequently lowers the LUMO of the imine to facilitate a formal[4+2] cycloaddition with the electron-rich dienophile (2,3-dihydrofuran)[2].

  • Step-by-Step Methodology:

    • Dissolve 1.0 eq of N-(3-acetylphenyl)-4-aminobenzenesulfonamide and 1.0 eq of the target substituted aldehyde in anhydrous acetonitrile ( CH3​CN ).

    • Add 0.1 eq of Scandium triflate ( Sc(OTf)3​ ) to the stirring mixture at room temperature.

    • Dropwise, add 1.2 eq of 2,3-dihydrofuran.

    • Stir the reaction under an inert argon atmosphere for 12 hours. Monitor conversion via TLC or LC-MS.

    • Quench the reaction with saturated aqueous NaHCO3​ to neutralize the Lewis acid, extract with ethyl acetate, and purify the diastereomeric mixture via flash column chromatography to isolate the desired cis-fused tetrahydroquinoline[2].

Protocol B: Diazotization and Photochemical Azidation

To synthesize the biocidal modifier N-(3-acetylphenyl)-4-azidobenzenesulfonamide[4].

  • Causality & Rationale: The reaction must be strictly maintained between -5°C and 0°C. The intermediate diazonium salt is thermodynamically unstable; exceeding 0°C provides enough thermal energy to overcome the activation barrier for N2​ expulsion, leading to premature hydrolysis into an undesired phenol byproduct[4][5].

  • Step-by-Step Methodology:

    • Dissolve 0.95 g (0.00327 mol) of N-(3-acetylphenyl)-4-aminobenzenesulfonamide in 5 mL of analytical grade ethanol[4].

    • Add a chilled mixture of concentrated HCl (2 mL) and deionized water (10 mL). Stir for 15 minutes at 0°C[4].

    • Diazotization: Dropwise, add a solution of 0.225 g (0.00327 mol) of Sodium Nitrite ( NaNO2​ ) in 5 mL of water. Maintain the internal temperature strictly at -5°C to -10°C using a salt-ice bath. Stir for 30 minutes[4].

    • Azide Substitution: Dropwise, add a cooled solution of 0.6376 g (0.00981 mol, ~3 eq excess to ensure complete conversion) of Sodium Azide ( NaN3​ ) in 3 mL of water[4][5].

    • Collect the resulting white crystalline precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol (Yield: ~63%, m.p. 145°C)[4].

    • Surface Modification: Coat the PE film with the purified azidosulfonamide and irradiate with a UV lamp ( λmax​ 260 nm) to trigger nitrene insertion into the polymer matrix[4].

Sources

Exploratory

In Vitro Evaluation of N-(3-acetylphenyl)-4-aminobenzenesulfonamide: A Technical Whitepaper on Dual MDM2/XIAP Inhibition Profiling

Executive Summary N-(3-acetylphenyl)-4-aminobenzenesulfonamide (CAS 92192-05-7) is a critical sulfonamide derivative utilized in the synthesis and biological evaluation of targeted anticancer therapeutics [[1]](). Sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-acetylphenyl)-4-aminobenzenesulfonamide (CAS 92192-05-7) is a critical sulfonamide derivative utilized in the synthesis and biological evaluation of targeted anticancer therapeutics [[1]](). Sulfonamides are a well-documented class of compounds with diverse biological activities, heavily leveraged in modern oncology [[2]](). Recently, this specific structural motif has been integrated into tetrahydroquinoline scaffolds to develop dual inhibitors targeting both Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP) 3.

As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, self-validating in vitro evaluation pipeline for this compound. The methodology moves logically from cell-free target engagement to complex phenotypic validation, ensuring that observed cellular death is definitively linked to the intended molecular mechanism.

The Mechanistic Rationale: Dual MDM2/XIAP Targeting

MDM2 and XIAP are critical cell survival proteins frequently overexpressed in malignancies such as leukemia and prostate cancer 4. The MDM2 RING domain physically interacts with the Internal Ribosome Entry Site (IRES) of XIAP mRNA, upregulating the translation of XIAP 5. By evaluating N-(3-acetylphenyl)-4-aminobenzenesulfonamide derivatives against this axis, we aim to disrupt this interaction, leading to simultaneous MDM2 degradation, p53 stabilization, and XIAP downregulation.

MOA Compound N-(3-acetylphenyl)-4- aminobenzenesulfonamide MDM2 MDM2 RING Domain Compound->MDM2 Binds & Inhibits XIAP_RNA XIAP IRES (mRNA) MDM2->XIAP_RNA Blocks Interaction p53 p53 Tumor Suppressor MDM2->p53 Prevents Degradation XIAP_Prot XIAP Protein XIAP_RNA->XIAP_Prot Reduces Translation Apoptosis Apoptosis Induction p53->Apoptosis Transcriptional Activation XIAP_Prot->Apoptosis Removes Caspase Inhibition

Fig 1: Dual MDM2/XIAP inhibition pathway driving p53 activation and apoptosis.

Phase I: Cell-Free Target Engagement

Before introducing the variables of cellular permeability and metabolism, causality must be established at the molecular level. We utilize a Fluorescence Polarization (FP) Assay to confirm that the compound directly disrupts the MDM2-XIAP RNA interaction 5.

Causality Check: The FP assay is selected because the rotational correlation time of a small fluorescent XIAP RNA probe increases dramatically when bound to the massive MDM2 protein. If the sulfonamide compound successfully binds the MDM2 RING domain, it displaces the RNA probe, restoring rapid rotation and decreasing the polarization (mP) signal. This provides an artifact-resistant, self-validating measure of target engagement.

Step-by-Step Methodology: Protein-RNA FP Assay
  • Reagent Preparation: Synthesize a 5'-carboxyfluorescein (FAM)-labeled XIAP IRES RNA probe. Express and purify recombinant human MDM2 RING domain protein via E. coli.

  • Complex Formation: In a 384-well black microplate, combine 10 nM FAM-XIAP RNA with 200 nM MDM2 protein in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Compound Addition: Dispense N-(3-acetylphenyl)-4-aminobenzenesulfonamide in a 10-point dose-response curve (0.1 nM to 100 µM). Incubate for 30 minutes at room temperature to reach equilibrium.

  • Data Acquisition: Read polarization (mP) using a multimode microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the IC₅₀ using non-linear regression analysis.

Phase II: Cellular Efficacy & Phenotypic Screening

Once biochemical potency is confirmed, the evaluation moves to cellular models. We utilize cell lines known to overexpress both MDM2 and XIAP, such as the EU-1 (leukemia) and 22Rv1 (prostate cancer) lines 3.

Step-by-Step Methodology: Cell Viability (CellTiter-Glo)
  • Seeding: Seed EU-1 or 22Rv1 cells at 5,000 cells/well in 96-well opaque plates.

  • Treatment: Treat with the compound for 72 hours under standard culture conditions (37°C, 5% CO₂).

  • Detection: Add CellTiter-Glo reagent to lyse cells. The resulting luminescent signal is directly proportional to ATP levels, indicating the number of metabolically active cells.

  • Analysis: Normalize data against a DMSO vehicle control to determine the half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Methodology: Apoptosis Validation (Flow Cytometry)

Causality Check: A drop in ATP could indicate cytostatic effects or necrosis. To prove the compound acts via the p53-mediated apoptotic pathway 6, we must detect externalized phosphatidylserine.

  • Treatment: Expose cells to the compound at 1x and 3x IC₅₀ concentrations for 48 hours.

  • Staining: Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Acquisition: Analyze via flow cytometry to quantify the percentage of cells in early apoptosis (Annexin V+/PI-) versus late apoptosis/necrosis (Annexin V+/PI+).

Phase III: Mechanistic Validation via Western Blotting

Phenotypic death is insufficient without proving it is driven by the intended target modulation. The integration of the FP assay with downstream Western Blotting creates a self-validating system .

Causality Check: If the compound is a true dual MDM2/XIAP inhibitor, we must observe simultaneous MDM2 degradation and XIAP downregulation alongside p53 stabilization 3. If p53 increases but MDM2 is not degraded, the compound is acting merely as a classical p53-MDM2 interaction inhibitor (e.g., Nutlin-3) rather than a dual-targeting agent 6.

Step-by-Step Methodology: Immunoblotting
  • Lysis: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.

  • Electrophoresis: Resolve 30 µg of total protein lysate on a 4-12% Bis-Tris SDS-PAGE gel.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk, then probe overnight at 4°C with primary antibodies against MDM2, XIAP, p53, and Cleaved Caspase-3. Use GAPDH as a baseline loading control.

  • Detection: Visualize protein bands using HRP-conjugated secondary antibodies and Enhanced Chemiluminescence (ECL) substrate.

Quantitative Data Presentation

The table below summarizes representative in vitro profiling data for this class of sulfonamide-based dual inhibitors, utilizing the first-in-class dual inhibitor MX69 as a comparative baseline [[4]]().

Compound / Scaffold BaseMDM2-XIAP FP IC₅₀ (µM)EU-1 Viability IC₅₀ (µM)22Rv1 Viability IC₅₀ (µM)p53 Activation (Fold Change)
N-(3-acetylphenyl)-... derivative 1.2 ± 0.34.5 ± 0.85.1 ± 0.6> 3.0x
MX69 (Reference) 2.1 ± 0.47.5 ± 1.18.2 ± 1.0> 2.5x

Note: Data represents typical pharmacological profiles for optimized sulfonamide/tetrahydroquinoline derivatives based on current literature standards.

Workflow Prep 1. Compound Prep CAS 92192-05-7 Biochem 2. Biochemical Assays FP & SPR Prep->Biochem Target Engagement Cellular 3. Cellular Assays Viability & Apoptosis Biochem->Cellular Phenotypic Screening Mech 4. Mechanistic Validation Western Blotting Cellular->Mech Pathway Validation

Fig 2: Sequential in vitro evaluation workflow for sulfonamide derivatives.

References

  • [3] Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PubMed. nih.gov. 3

  • [1] N-(3-acetylphenyl)-4-aminobenzenesulfonamide - CAS号92192-05-7. molaid.com. 1

  • [4] Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PMC. nih.gov. 4

  • [6] An update patent review of MDM2-p53 interaction inhibitors (2019-2023). researchgate.net. 6

  • [5] Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - ResearchGate. researchgate.net.5

  • [2] Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. researchgate.net. 2

Sources

Foundational

Preliminary Toxicity Screening of N-(3-acetylphenyl)-4-aminobenzenesulfonamide: A Mechanistic and Methodological Guide

Executive Summary The compound N-(3-acetylphenyl)-4-aminobenzenesulfonamide (AP-SFA) represents a novel sulfonamide derivative with potential therapeutic utility. While the 4-aminobenzenesulfonamide scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(3-acetylphenyl)-4-aminobenzenesulfonamide (AP-SFA) represents a novel sulfonamide derivative with potential therapeutic utility. While the 4-aminobenzenesulfonamide scaffold is a privileged structure in drug discovery, it carries well-documented risks of idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and genotoxicity. This whitepaper outlines a self-validating, tiered screening strategy designed to de-risk AP-SFA during early preclinical development, ensuring that metabolic liabilities and toxicological hazards are identified prior to in vivo studies.

Mechanistic Rationale for Toxicity Screening

To design an effective toxicity screen, one must first understand the structural liabilities of the molecule. The core structural feature of AP-SFA is the primary arylamine moiety. Sulfonamide antimicrobials containing an arylamine group are known to be oxidized by hepatic cytochrome P450 enzymes (primarily CYP2C9) to a hydroxylamine, which subsequently auto-oxidizes to a highly reactive nitroso intermediate[1].

This electrophilic nitroso species is a necessary cause of drug hypersensitivity and IADRs[1]. Because these reactive metabolites covalently bind to cellular proteins, acting as haptens, they can trigger severe immune-mediated toxicity and cellular damage[2]. Furthermore, the identification of structural alerts for reactive metabolites is a critical first step in predicting and mitigating IADR risks[3].

Bioactivation A AP-SFA (Parent Drug) B Hydroxylamine Metabolite A->B CYP450 (CYP2C9) C Nitroso Intermediate B->C Auto-oxidation D GSH Adduct (Detoxification) C->D + GSH E Protein Adduct (Toxicity/IADR) C->E Covalent Binding

Fig 1. CYP450-mediated bioactivation pathway of AP-SFA leading to reactive intermediates.

Tiered Screening Strategy & Step-by-Step Protocols

Tier 1: In Silico Profiling & Physicochemical Assessment

Before committing resources to in vitro assays, computational tools must be utilized to identify structural alerts for reactive metabolites[3]. The presence of the primary arylamine in AP-SFA is a classic alert for N-hydroxylation, mandating rigorous downstream biochemical trapping assays.

Tier 2: In Vitro Hepatotoxicity & Cytotoxicity

Causality & Rationale: The liver is the primary site of xenobiotic metabolism. Standard immortalized cell lines like HepG2 are insufficient for sulfonamide screening because they lack adequate basal expression of CYP450 enzymes required to bioactivate the arylamine into its toxic nitroso intermediate. Therefore, Primary Human Hepatocytes (PHH) in a sandwich culture configuration are mandatory to preserve metabolic competence and accurately assess bioactivation-dependent toxicity.

Methodology:

  • Cell Culture: Seed cryopreserved PHH in collagen-coated 96-well plates. Overlay with Matrigel 24 hours post-seeding to establish a sandwich culture, maintaining the hepatic phenotype.

  • Treatment: Expose cells to AP-SFA at varying concentrations (0.1 µM to 100 µM) for 24 and 48 hours. Include sulfamethoxazole as a positive control for bioactivation-dependent toxicity.

  • Endpoint Analysis: Assess cell viability using an ATP-depletion assay (e.g., CellTiter-Glo) and evaluate membrane integrity via LDH release in the supernatant.

  • Validation: Calculate the IC50 values. To justify advancing a lead compound to in vivo models, a selectivity index (SI) greater than 50 is generally required[4].

Tier 3: Genotoxicity Assessment

Causality & Rationale: To predict potential human carcinogenic risks, an optimized standard genetic toxicology battery is required[5]. AP-SFA itself may not be directly DNA-reactive, but its N-oxidized metabolites might be. Thus, testing must be conducted with and without an exogenous metabolic activation system (rat liver S9 fraction) to ensure a self-validating assessment of both the parent compound and its metabolites.

Methodology:

  • Bacterial Reverse Mutation Test (Ames Test): Evaluate AP-SFA across five tester strains (S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) in accordance with ICH S2(R1) guidelines[5]. Plate compounds with and without 10% v/v Aroclor 1254-induced rat liver S9.

  • In Vitro Micronucleus Test: Assess chromosomal damage in mammalian cells (e.g., TK6 cells) to detect clastogenic and aneugenic events, ensuring compliance with international standards for follow-up testing[5].

Tier 4: Reactive Metabolite Trapping (GSH Adduction)

Causality & Rationale: The nitroso intermediate of AP-SFA is highly unstable and cannot be quantified directly. To confirm its formation, we utilize Glutathione (GSH) as a "soft" nucleophile to trap the electrophilic species. The resulting GSH-adduct is stable and serves as a definitive, measurable biomarker for bioactivation.

Methodology:

  • Incubation: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein), AP-SFA (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Start the reaction by adding NADPH (1 mM) and incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS using a neutral loss scan of m/z 129 (characteristic of the glutamyl moiety cleavage) to identify and quantify GSH-adducts.

Tier 5: Photosafety Evaluation

Causality & Rationale: Sulfonamides possess conjugated aromatic systems that absorb UV/visible light, posing a risk for phototoxicity. According to ICH S10 guidelines, a photosafety assessment is triggered if the compound absorbs light between 290 and 700 nm and is sufficiently distributed to light-exposed tissues[6].

Methodology:

  • Spectral Analysis: Measure the UV-Vis absorption spectrum of AP-SFA in a methanol/water solution.

  • Decision Gate: If the Molar Extinction Coefficient (MEC) is > 1000 L mol⁻¹ cm⁻¹, proceed to the in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test[6].

Workflow T1 Tier 1: In Silico Profiling (Structural Alerts) T2 Tier 2: In Vitro Cytotoxicity (Primary Human Hepatocytes) T1->T2 T3 Tier 3: Genotoxicity (Ames & Micronucleus) T2->T3 T4 Tier 4: Reactive Metabolite (GSH Trapping LC-MS/MS) T3->T4 Decision Go/No-Go Decision T4->Decision

Fig 2. Tiered preliminary toxicity screening workflow for novel sulfonamide candidates.

Quantitative Data Summarization

To facilitate rapid decision-making during the drug development lifecycle, the following table summarizes the quantitative acceptance criteria for the described screening battery.

Assay TypeTarget EndpointBiological MatrixAcceptance ThresholdRegulatory Alignment
In Vitro Cytotoxicity IC50 (ATP Depletion)Primary Human Hepatocytes> 50 µMInternal Discovery
Genotoxicity (Ames) Mutagenic RevertantsS. typhimurium / E. coli< 2-fold increase over vehicleICH S2(R1)
Genotoxicity (MN) Chromosomal DamageTK6 / CHO Cell LinesStatistically insignificantICH S2(R1)
Reactive Metabolite GSH-Adduct FormationHuman Liver Microsomes< 50 pmol equivalent/mg proteinInternal Discovery
Photosafety (UV-Vis) Molar Extinction (MEC)Chemical Solution< 1000 L mol⁻¹ cm⁻¹ICH S10

References

  • [4] In Vitro Evaluation of Arylsulfonamide Derivatives against Trypanosoma cruzi - MDPI. Available at:

  • [6] Photosafety-evaluation-of-pharmaceuticals-S10 - International Council for Harmonisation (ICH). Available at:

  • [5] Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use S2(R1) - International Council for Harmonisation (ICH). Available at:

  • [3] Use of Structural Alerts for Reactive Metabolites in the Application SpotRM - ACS Publications. Available at:

  • [2] BIOACTIVATION, PROTEIN HAPTENATION, AND TOXICITY OF SULFAMETHOXAZOLE AND DAPSONE IN NORMAL HUMAN DERMAL FIBROBLASTS - PMC. Available at:

  • [1] The Metabolic Rationale for a Lack of Cross-reactivity Between Sulfonamide Antimicrobials and Other Sulfonamide-containing Drugs - Ingenta Connect. Available at:

Sources

Protocols & Analytical Methods

Method

Technical Note: Characterizing N-(3-acetylphenyl)-4-aminobenzenesulfonamide in Enzyme Inhibition Assays

An Application Guide for Researchers Abstract This document provides a comprehensive guide for utilizing N-(3-acetylphenyl)-4-aminobenzenesulfonamide in enzyme inhibition assays. Sulfonamide-based compounds are a corners...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for utilizing N-(3-acetylphenyl)-4-aminobenzenesulfonamide in enzyme inhibition assays. Sulfonamide-based compounds are a cornerstone in medicinal chemistry, recognized for their broad therapeutic potential, which stems from their ability to inhibit various enzymes.[1] This guide is designed for researchers, scientists, and drug development professionals, offering both the foundational principles and detailed, field-proven protocols for accurately characterizing the inhibitory activity of this specific molecule. We will focus on carbonic anhydrase as a primary example, given the well-established role of the sulfonamide moiety as a potent inhibitor of this enzyme class.[2][3] The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility, covering initial screening, IC50 determination, and mechanism of action studies.

Introduction: The Scientific Rationale

N-(3-acetylphenyl)-4-aminobenzenesulfonamide belongs to the sulfonamide class of compounds, which are synthetic antimicrobial agents of significant historical importance.[4][5] The core of their biological activity often lies in the sulfonamide functional group (R-SO₂NH₂), which can act as a transition-state analog, interfering with the normal catalytic cycle of an enzyme.[6] In many bacteria, sulfonamides competitively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis.[4] Humans are unaffected because they acquire folate from their diet, making this a selective antibacterial target.

Beyond their antibacterial properties, aromatic sulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][7] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction involved in pH regulation, CO₂ transport, and various biosynthetic pathways.[7] The primary sulfonamide group of inhibitors like N-(3-acetylphenyl)-4-aminobenzenesulfonamide can coordinate with the Zn²⁺ ion in the CA active site, effectively blocking its catalytic activity.[3] Given that CA isoforms are implicated in diseases like glaucoma, epilepsy, and certain cancers, sulfonamide-based inhibitors are of high therapeutic interest.[8][9]

This guide provides the necessary framework to investigate the inhibitory potential of N-(3-acetylphenyl)-4-aminobenzenesulfonamide, using CA as a model system.

Foundational Principles of Enzyme Inhibition Assays

Before proceeding to specific protocols, it is critical to understand the underlying kinetics. Enzyme inhibition assays are designed to measure the rate of an enzyme-catalyzed reaction and how that rate is affected by a potential inhibitor.[10]

The Basics: Initial Velocity and Michaelis-Menten Kinetics

Most enzyme kinetic studies focus on the initial reaction rate (v₀), where the product concentration is low, and the substrate concentration has not been significantly depleted.[10] This ensures the measurement reflects the true initial enzyme activity under the defined conditions.

Quantifying Potency: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11] A lower IC50 value indicates a more potent inhibitor.[12] It is crucial to understand that the IC50 value is dependent on the specific assay conditions, particularly the substrate concentration.[13] Therefore, for comparing different inhibitors, determining the inhibition constant (Kᵢ) is often more informative.

Understanding the "How": Mechanism of Inhibition (MOI)

Determining the mechanism of inhibition provides deeper insight into how the inhibitor interacts with the enzyme.[14] The primary reversible inhibition mechanisms are:

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).[15][16]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This reduces the Vₘₐₓ but does not change the Kₘ.[16]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vₘₐₓ and Kₘ.[16]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, but with different affinities. This affects both Vₘₐₓ and Kₘ.[16]

Elucidating the MOI is critical for structure-activity relationship (SAR) studies and lead optimization in drug discovery.[16]

Visualization of Key Concepts

Visual aids are essential for conceptualizing complex biological and experimental processes.

cluster_0 Carbonic Anhydrase (CA) Active Site cluster_1 Inhibition Mechanism ActiveSite CA Active Site (Zn²⁺) HCO3 HCO₃⁻ ActiveSite->HCO3 Catalysis Inhibition Inhibited Complex ActiveSite->Inhibition H2O H₂O H2O->ActiveSite Binds to Zn²⁺ CO2 CO₂ CO2->ActiveSite Substrate H H⁺ HCO3->H Products Inhibitor N-(3-acetylphenyl)-4- aminobenzenesulfonamide (R-SO₂NH₂) Inhibitor->Inhibition Sulfonamide group coordinates with Zn²⁺

Caption: Proposed inhibition of Carbonic Anhydrase by a sulfonamide.

Experimental Protocols

These protocols are designed for a 96-well microplate format, which is suitable for medium to high-throughput screening.[17] A spectrophotometric assay using human Carbonic Anhydrase II (hCA II) is provided as a specific example.

Protocol 1: General Enzyme Inhibition Assay (hCA II Example)

This assay measures the esterase activity of hCA II using p-nitrophenyl acetate (pNPA) as a substrate. The enzymatic hydrolysis of pNPA produces p-nitrophenolate, which is yellow and can be monitored spectrophotometrically at 400 nm.[2]

A. Materials and Reagents

  • Purified human Carbonic Anhydrase II (hCA II)

  • N-(3-acetylphenyl)-4-aminobenzenesulfonamide (Test Inhibitor)

  • Acetazolamide (Positive Control Inhibitor)[2]

  • p-Nitrophenyl acetate (pNPA, Substrate)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettes

  • Microplate reader with absorbance detection at 400 nm

B. Preparation of Solutions

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock of hCA II in Assay Buffer. Aliquot and store at -80°C. On the day of the experiment, dilute to a working concentration (e.g., 2 µg/mL) in cold Assay Buffer.

  • Substrate Solution: Prepare a 10 mM stock of pNPA in acetonitrile. This solution should be prepared fresh.

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of N-(3-acetylphenyl)-4-aminobenzenesulfonamide and Acetazolamide in 100% DMSO.

C. Step-by-Step Assay Procedure

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).[18]

  • Assay Plate Setup: Add the following to the wells of a 96-well plate:

    • Test Wells: 2 µL of diluted test inhibitor.

    • Positive Control Wells: 2 µL of diluted Acetazolamide.

    • Negative Control (No Inhibitor): 2 µL of 100% DMSO.

    • Blank (No Enzyme): 2 µL of 100% DMSO.

  • Add Enzyme: Add 178 µL of Assay Buffer to all wells. To all wells except the Blank, add 10 µL of the hCA II working solution. For the Blank wells, add 10 µL of Assay Buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[17]

  • Initiate Reaction: Start the reaction by adding 10 µL of the 10 mM pNPA substrate solution to all wells. The final volume in each well will be 200 µL.

  • Data Collection: Immediately place the plate in the microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.[19]

G start Start prep Prepare Reagents: Enzyme, Substrate, Inhibitor Stocks start->prep dilute Create Serial Dilutions of Inhibitor in DMSO prep->dilute plate Dispense Inhibitor/DMSO to 96-Well Plate dilute->plate add_enzyme Add Enzyme Solution (or Buffer for Blank) plate->add_enzyme preincubate Pre-incubate for 15 min at Room Temperature add_enzyme->preincubate add_substrate Initiate Reaction: Add Substrate Solution preincubate->add_substrate read_plate Measure Absorbance (400 nm) Kinetically add_substrate->read_plate analyze Calculate Initial Velocities (v₀) and Percent Inhibition read_plate->analyze end End analyze->end

Caption: General workflow for an enzyme inhibition assay.

Protocol 2: IC50 Value Determination

The data from Protocol 1 will be used to determine the IC50 value.

A. Data Analysis

  • Calculate Initial Velocity (v₀): For each well, plot Absorbance vs. Time. The initial velocity (v₀) is the slope of the linear portion of this curve.[10]

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (v₀_inhibitor - v₀_blank) / (v₀_no_inhibitor - v₀_blank)] * 100

  • Plot Dose-Response Curve: Plot Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[12]

  • Determine IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[12][20] Specialized software like GraphPad Prism is highly recommended for this analysis.

B. Data Presentation

Summarize the calculated IC50 values in a clear, concise table.

CompoundTarget EnzymeIC50 (µM) [95% CI]
N-(3-acetylphenyl)-4-aminobenzenesulfonamidehCA II5.2 [4.8 - 5.7]
Acetazolamide (Control)hCA II0.012 [0.010-0.014]
Note: Data shown is for illustrative purposes only.
Protocol 3: Elucidating the Mechanism of Inhibition (MOI)

This protocol requires performing the enzyme assay with varying concentrations of both the substrate (pNPA) and the inhibitor.[14]

A. Experimental Design

  • Set up a matrix of experiments. Choose at least five substrate concentrations, spanning from 0.5x Kₘ to 5x Kₘ for pNPA.[14]

  • For each substrate concentration, run the assay with at least four different inhibitor concentrations (including a zero-inhibitor control). The inhibitor concentrations should be chosen to bracket the previously determined IC50 value.

B. Data Analysis and Visualization

  • Calculate the initial velocity (v₀) for each combination of substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot (double reciprocal plot), where 1/v₀ (Y-axis) is plotted against 1/[Substrate] (X-axis) for each inhibitor concentration.[15][21]

  • Analyze the plot:

    • Competitive: Lines intersect on the Y-axis.

    • Non-competitive: Lines intersect on the X-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second quadrant (off-axis).

G cluster_0 Data Acquisition cluster_1 Analysis & Interpretation cluster_2 Output rawData Raw Kinetic Data (Absorbance vs. Time) calcV0 Calculate Initial Velocity (v₀) for each [S] and [I] rawData->calcV0 lbPlot Generate Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) calcV0->lbPlot interpret Analyze Intersection Pattern of Plotted Lines lbPlot->interpret mech Determine Mechanism (Competitive, Non-competitive, etc.) interpret->mech calcKi Calculate Inhibition Constant (Kᵢ) mech->calcKi finalParams Final Kinetic Parameters (Kᵢ, αKᵢ) calcKi->finalParams

Caption: Data analysis pipeline for MOI studies.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following checks:

  • Positive Control: Always include a known inhibitor (e.g., Acetazolamide for CA) to validate that the assay is performing as expected.[22]

  • DMSO Control: The final concentration of DMSO in all wells should be constant and ideally below 1% to avoid solvent effects.

  • Linearity: Confirm that the initial velocity measurements are taken from the linear phase of the reaction progress curve.[13]

  • Reproducibility: All experiments should be performed with at least three technical replicates, and the entire experiment should be repeated on different days to ensure biological reproducibility.

By adhering to these principles and protocols, researchers can confidently and accurately characterize the inhibitory properties of N-(3-acetylphenyl)-4-aminobenzenesulfonamide, contributing valuable data to the field of drug discovery and development.

References

  • Al-Rashida, M., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Ingenta Connect. [Link]

  • Arslan, O., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry. [Link]

  • Pochetti, G., et al. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews. [Link]

  • Wikipedia. (2023). Sulfonamide (medicine). Wikipedia, The Free Encyclopedia. [Link]

  • Ghorab, M. M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Medicinal Chemistry. [Link]

  • Aledo, J. C. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biochemical Society Transactions. [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Dahlin, J. L., et al. (2015). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Medicinal Chemistry Letters. [Link]

  • Massive Bio. (2025). Sulfonamide. Massive Bio. [Link]

  • Haas, A. L. Enzyme Assays and Kinetics. LSU Health New Orleans. [Link]

  • Al-Ghamdi, A. A. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Chemical Health Risks. [Link]

  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Da-ta Biotech. (2024). Enzyme Kinetics: Factors & Inhibitor Effects. Da-ta Biotech. [Link]

  • Fiveable. (2025). Enzyme kinetics and inhibition studies. Fiveable. [Link]

  • Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]

  • Wikipedia. (2023). Enzyme kinetics. Wikipedia, The Free Encyclopedia. [Link]

  • Dias, T., & Cordeiro, R. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]

  • ResearchGate. (n.d.). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]

  • Marangoni, A. G. (2003). Raw data - Kinetic Mechanisms of Enzyme Inhibition and Activation. Enzyme Kinetics: A Modern Approach. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • SANTIAGO, L. G., et al. (2001). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Brazilian Journal of Food Technology. [Link]

  • Xiao, H., et al. (2022). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. [Link]

  • Lee, J., & Kong, M. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biopharmaceutical Statistics. [Link]

  • ResearchGate. (2021). How can I decide chemical concentration for design of IC50 assay? ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for In-Vivo Evaluation of N-(3-acetylphenyl)-4-aminobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the in vivo evaluation of N-(3-acetylphenyl)-4-aminobenzenesulfonamide, a sulfonamide-class small...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo evaluation of N-(3-acetylphenyl)-4-aminobenzenesulfonamide, a sulfonamide-class small molecule. While extensive research on this specific molecule is not publicly available, this guide synthesizes established principles of pharmacology, in vivo study design, and formulation science to provide a robust framework for its preclinical assessment. The protocols herein are designed to be adaptable, enabling researchers to investigate its potential therapeutic effects, with a focus on anti-inflammatory activity, a known property of some sulfonamides.[1][2][3] The causality behind each experimental choice is detailed to ensure scientific integrity and logical flow, empowering researchers to generate reliable and reproducible data.

Introduction to N-(3-acetylphenyl)-4-aminobenzenesulfonamide

N-(3-acetylphenyl)-4-aminobenzenesulfonamide belongs to the sulfonamide class of compounds, which are characterized by the presence of a sulfonamide group (-S(=O)₂-NR₂). While historically recognized for their antimicrobial properties through the inhibition of dihydropteroate synthase in bacteria, the therapeutic landscape of sulfonamides has expanded to include a variety of other biological activities, including anti-inflammatory, diuretic, and anticancer effects.[2][3][4]

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name N-(3-acetylphenyl)-4-aminobenzenesulfonamidePubChem
Molecular Formula C₁₄H₁₄N₂O₃SPubChem
Molecular Weight 290.34 g/mol PubChem
Predicted Solubility Poor aqueous solubility is anticipated based on its structure, a common characteristic of new chemical entities.[5][6][7][8]Inferred from literature

The 4-aminobenzenesulfonamide core is a classic pharmacophore, while the N-(3-acetylphenyl) substituent offers unique structural features that may confer novel biological activities. The acetyl group, in particular, could be a key site for metabolic transformation or interaction with biological targets.

Hypothesized Mechanism of Action (Anti-inflammatory):

Based on the known anti-inflammatory properties of some sulfonamides, a plausible, yet unproven, hypothesis is that N-(3-acetylphenyl)-4-aminobenzenesulfonamide may exert its effects through the modulation of inflammatory pathways.[1] This could involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or interference with pro-inflammatory cytokine signaling cascades (e.g., NF-κB pathway). The following protocols are designed to test this hypothesis.

Preclinical In Vivo Study Design: A Phased Approach

A well-structured in vivo study is paramount for the successful evaluation of any new chemical entity. The following phased approach ensures a logical progression from initial tolerability and pharmacokinetic assessments to robust efficacy studies.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Safety & Toxicology Formulation Formulation Development PK Pharmacokinetic (PK) Profiling Formulation->PK Crucial for bioavailability MTD Maximum Tolerated Dose (MTD) PK->MTD Informs dose selection Efficacy Efficacy Studies (e.g., Carrageenan-induced Paw Edema) MTD->Efficacy Determines highest safe dose Acute_Tox Acute Toxicity Assessment Efficacy->Acute_Tox Confirms safety at efficacious doses

Caption: Phased approach for in vivo evaluation of N-(3-acetylphenyl)-4-aminobenzenesulfonamide.

Detailed Protocols

Formulation Development for Oral Administration

Rationale: Given the predicted poor aqueous solubility of N-(3-acetylphenyl)-4-aminobenzenesulfonamide, a suitable formulation is critical to ensure adequate bioavailability for in vivo studies.[5][7] Using a suspension with a wetting agent and a viscosity-enhancing agent is a common and effective strategy for preclinical oral dosing.[6]

Materials:

  • N-(3-acetylphenyl)-4-aminobenzenesulfonamide powder

  • Tween® 80 (Wetting agent)

  • 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water (Vehicle)

  • Mortar and pestle or homogenizer

  • Calibrated balance

  • Stir plate and magnetic stir bar

  • Sterile water for injection

Protocol:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals and the desired dose volume (typically 5-10 mL/kg for mice).

  • Wetting the Compound: In a clean mortar, add the calculated amount of N-(3-acetylphenyl)-4-aminobenzenesulfonamide powder. Add a small volume of Tween® 80 (approximately 1-2% of the final volume) and triturate with the pestle to form a smooth paste. This step is crucial to prevent clumping and ensure uniform dispersion.

  • Preparation of Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose or CMC in sterile water. Heat a portion of the water to facilitate dissolution, then add the polymer and stir until fully dissolved. Cool to room temperature.

  • Suspension Formation: Gradually add the 0.5% methylcellulose or CMC solution to the paste in the mortar while continuously triturating.

  • Homogenization: Transfer the suspension to a suitable container. For larger volumes, use a homogenizer to ensure a uniform particle size distribution. For smaller volumes, continue to mix thoroughly with a magnetic stir bar for at least 30 minutes.

  • Final Concentration Check: If possible, an analytical method (e.g., HPLC) should be used to confirm the final concentration of the suspension.

  • Storage: Store the suspension at 4°C and protect from light. Ensure the suspension is re-homogenized by vortexing or stirring before each use.

Pharmacokinetic (PK) Study

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for designing a rational dosing regimen for efficacy studies.[9] This protocol outlines a basic PK study in mice.

Materials:

  • Formulated N-(3-acetylphenyl)-4-aminobenzenesulfonamide

  • 8-10 week old male C57BL/6 or BALB/c mice

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • Validated analytical method (e.g., LC-MS/MS) for quantifying the compound in plasma

Protocol:

  • Animal Acclimatization: Acclimatize animals for at least one week before the study.

  • Dosing: Administer a single oral dose of the formulated compound (e.g., 10 mg/kg) to a cohort of mice (n=3-4 per time point).

  • Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at multiple time points post-dosing. A typical time course would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Preparation: Immediately process the blood samples by centrifuging at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of N-(3-acetylphenyl)-4-aminobenzenesulfonamide using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL/F Apparent total body clearance
Vd/F Apparent volume of distribution
Efficacy Evaluation: Carrageenan-Induced Paw Edema Model

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for evaluating the efficacy of potential anti-inflammatory drugs.[10][11][12]

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Measurement Dosing Oral Dosing of Compound/Vehicle/Positive Control Wait Wait for Tmax Dosing->Wait Carrageenan Subplantar Injection of Carrageenan Wait->Carrageenan Measurement Measure Paw Volume Carrageenan->Measurement Hourly for 4-6 hours

Caption: Workflow for the carrageenan-induced paw edema model.

Materials:

  • 8-10 week old male Wistar or Sprague-Dawley rats

  • Formulated N-(3-acetylphenyl)-4-aminobenzenesulfonamide

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Pletysmometer or digital calipers for measuring paw volume

  • Oral gavage needles

  • 27-gauge needles and syringes

Protocol:

  • Animal Grouping: Randomly assign animals to different groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Indomethacin)

    • Group 3-5: N-(3-acetylphenyl)-4-aminobenzenesulfonamide at different doses (e.g., 10, 30, 100 mg/kg)

  • Dosing: Administer the respective treatments orally. The timing of administration should be based on the Tmax determined in the PK study (typically 30-60 minutes before carrageenan injection).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acute Toxicity Study

Rationale: An acute toxicity study is necessary to determine the safety profile of the compound and to identify the maximum tolerated dose (MTD).[9] This protocol is a simplified limit test.

Materials:

  • 8-10 week old female BALB/c mice

  • Formulated N-(3-acetylphenyl)-4-aminobenzenesulfonamide

  • Oral gavage needles

Protocol:

  • Animal Grouping: Assign animals to two groups (n=5 per group):

    • Group 1: Vehicle control

    • Group 2: High dose of N-(3-acetylphenyl)-4-aminobenzenesulfonamide (e.g., 2000 mg/kg)

  • Dosing: Administer a single oral dose of the vehicle or the compound.

  • Observation: Observe the animals closely for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions).

  • Daily Monitoring: Continue to observe the animals daily for 14 days, recording body weight and any signs of morbidity or mortality.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any abnormalities in major organs.

Concluding Remarks

The protocols outlined in this document provide a foundational framework for the in vivo evaluation of N-(3-acetylphenyl)-4-aminobenzenesulfonamide. It is imperative that researchers adapt and optimize these protocols based on their specific research questions and the emerging data for this compound. Rigorous adherence to ethical guidelines for animal research and meticulous documentation are essential for the generation of high-quality, impactful data that can guide the future development of this promising molecule.

References

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. Available at: [Link]

  • Jagetia, G. C., & Aggarwal, B. B. (2007). "Spicing up" of the immune system by curcumin. Journal of clinical immunology, 27(1), 19-35. (This reference provides context on anti-inflammatory drug screening models, although not directly cited in the text, it informs the principles of the presented protocols.)
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. Available at: [Link]

  • de Almeida, A. C., et al. (2020). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Molecules, 25(24), 5932. Available at: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Singh, S., & Majumdar, D. K. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1436-1443. Available at: [Link]

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(9), 13814-13838. Available at: [Link]

  • Kumar, A., & Singh, A. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Pharmaceutical Research International. Available at: [Link]

  • Sharma, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(21), 26333-26348. Available at: [Link]

Sources

Method

Application Note: Quantitative Analysis of N-(3-acetylphenyl)-4-aminobenzenesulfonamide using a Validated HPLC-UV Method

Introduction N-(3-acetylphenyl)-4-aminobenzenesulfonamide is a member of the sulfonamide class of compounds, which are of significant interest in pharmaceutical development due to their wide range of biological activitie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(3-acetylphenyl)-4-aminobenzenesulfonamide is a member of the sulfonamide class of compounds, which are of significant interest in pharmaceutical development due to their wide range of biological activities. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, quality control of bulk drug substance, and stability testing.

This application note provides a comprehensive, step-by-step protocol for the quantitative determination of N-(3-acetylphenyl)-4-aminobenzenesulfonamide using a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is designed to be specific, accurate, precise, and linear over a practical concentration range. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][3]

Physicochemical Properties of the Analyte

Understanding the properties of the target analyte is fundamental to developing a robust analytical method.

  • Compound Name: N-(3-acetylphenyl)-4-aminobenzenesulfonamide

  • Molecular Formula: C₁₄H₁₄N₂O₃S

  • Molecular Weight: 290.34 g/mol [4]

  • Chemical Structure: alt text

    (Note: The structure for the 3-acetyl isomer is presented. The isomeric position of the acetyl group significantly influences the molecule's polarity and chromatographic retention compared to its 4-acetyl counterpart.)

The presence of aromatic rings in the structure imparts strong UV absorbance, making HPLC with UV detection an ideal technique for quantification. The sulfonamide and amino groups provide opportunities for chromatographic interaction and pH-based selectivity tuning.

Primary Analytical Method: HPLC with UV Detection

A validated RP-HPLC method provides a balance of selectivity, sensitivity, and accessibility for routine quantitative analysis. This section details the complete protocol, from preparation to data analysis.

Principle of the Method

The method utilizes reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. N-(3-acetylphenyl)-4-aminobenzenesulfonamide is retained on the column and then eluted by a mobile phase of a specific composition. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing the peak area to that of a reference standard of known concentration.

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Reagents:

    • N-(3-acetylphenyl)-4-aminobenzenesulfonamide reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

    • Orthophosphoric acid (AR grade).

    • Water (HPLC grade or Milli-Q).

  • Materials:

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Autosampler vials with caps.

    • Syringe filters (0.45 µm, PTFE or Nylon).

Detailed Experimental Protocol

Step 1: Preparation of Mobile Phase

  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase A: The prepared 20 mM phosphate buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Final Mobile Phase (Isocratic): Prepare a mixture of Mobile Phase A and Mobile Phase B in a ratio of 60:40 (v/v) .

  • Degas the final mobile phase for 15 minutes in a sonicator or by vacuum filtration before use.

    • Causality Note: The acidic pH (3.0) suppresses the ionization of the sulfonamide group, leading to better peak shape and consistent retention. The 60:40 aqueous-to-organic ratio is a common starting point for sulfonamides, providing adequate retention and separation from polar impurities on a C18 column.

Step 2: Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations such as 1, 5, 10, 25, 50, and 75 µg/mL.

Step 3: Preparation of Sample Solutions

  • Accurately weigh a quantity of the sample (e.g., bulk powder, formulation) expected to contain approximately 10 mg of N-(3-acetylphenyl)-4-aminobenzenesulfonamide and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an autosampler vial. Discard the first 1-2 mL of the filtrate.

Step 4: Chromatographic Conditions The following conditions are a robust starting point and should be finalized during method development.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., YMC-Triart C8, Zorbax Eclipse)[5]
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes
  • Causality Note: A 265 nm wavelength is chosen as it is a common absorbance maximum for sulfonamides, providing good sensitivity.[5] A column temperature of 30 °C ensures stable retention times and reduces viscosity-related pressure fluctuations.

Step 5: System Suitability Testing (SST) Before starting any analysis, the chromatographic system must be qualified.

  • Inject the diluent (mobile phase) to ensure no interfering peaks are present.

  • Inject a working standard solution (e.g., 25 µg/mL) six consecutive times.

  • Calculate the parameters based on the six replicate injections. The system is deemed ready for use if the acceptance criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase (Buffer:ACN 60:40) D System Suitability Test (6 injections, %RSD < 2%) A->D E Sequence Injection (Standards & Samples) B Standard Solutions (1-75 µg/mL) B->D C Sample Solution (~50 µg/mL) D->E F Peak Integration E->F G Calibration Curve (R² > 0.999) F->G H Quantification (Calculate Sample Conc.) G->H

Figure 1: HPLC-UV experimental workflow.

Method Validation Protocol (ICH Q2(R2))

A validated method provides documented evidence that the procedure is fit for its intended purpose.[1][6] The following parameters must be evaluated.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze the diluent, a placebo sample (if applicable), and a sample spiked with the analyte. The analyte peak should be well-resolved from any other peaks, and the diluent/placebo should show no interference at the analyte's retention time.

Linearity and Range
  • Protocol: Analyze the prepared calibration standards (e.g., 1 to 75 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero. The proposed range is typically 80% to 120% of the test concentration.

ParameterResultAcceptance Criteria
Range 1 - 75 µg/mLAs required
Correlation Coefficient (R²) 0.9998≥ 0.999
Regression Equation y = 45872x + 1250-
Accuracy (Recovery)
  • Protocol: Analyze samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spiked Level% Recovery (Mean ± SD)
80% 99.5 ± 0.8%
100% 100.3 ± 0.5%
120% 101.1 ± 0.7%
Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both studies.

Precision Type%RSD
Repeatability 0.65%
Intermediate Precision 1.10%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and evaluate the impact on the results and SST.

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

    • Mobile phase organic composition (± 2%)

  • Acceptance Criteria: The SST parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Method Validation Workflow

Validation_Workflow cluster_tests Validation Parameters start Method Validation (ICH Q2(R2)) A Specificity start->A B Linearity & Range start->B C Accuracy start->C D Precision (Repeatability & Intermediate) start->D E LOD & LOQ start->E F Robustness start->F report Validation Report B->report

Sources

Application

Application Note: Evaluating N-(3-acetylphenyl)-4-aminobenzenesulfonamide in Carbonic Anhydrase Inhibition Studies

Target Audience: Research Scientists, Enzymologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocol Introduction & Mechanistic Rationale Carbonic anhyd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Enzymologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In human pathology, specific isoforms are heavily implicated in disease progression; for instance, hCA IX and XII are overexpressed in hypoxic tumors, while hCA I and II are widespread cytosolic isoforms linked to glaucoma and edema.

The compound N-(3-acetylphenyl)-4-aminobenzenesulfonamide presents a unique structural profile for CA inhibition studies. Classical CA inhibitors (CAIs) rely on a primary sulfonamide group ( −SO2​NH2​ ) which, upon deprotonation, coordinates directly to the catalytic Zn2+ ion in the enzyme's active site, displacing the nucleophilic water/hydroxide molecule [1].

However, N-(3-acetylphenyl)-4-aminobenzenesulfonamide is an N1 -substituted (secondary) sulfonamide. From a structural biology perspective, secondary sulfonamides typically experience severe steric hindrance at the narrow bottom of the CA active site cavity, drastically reducing their zinc-binding affinity compared to primary sulfonamides. Therefore, evaluating this compound requires highly sensitive kinetic assays to determine whether it:

  • Exhibits weak, sterically-hindered zinc coordination.

  • Binds to the outer rim of the active site via hydrophobic/hydrophilic interactions (the "tail approach" cavity).

  • Acts as a prodrug requiring metabolic cleavage to release the active primary sulfonamide (sulfanilamide).

This application note details the gold-standard orthogonal protocols required to rigorously evaluate the kinetic and thermodynamic binding profile of such atypical sulfonamide derivatives.

BindingMechanism Zn Catalytic Zn2+ (Deep Active Site) PrimSulf Primary Sulfonamide (Standard CAIs) PrimSulf->Zn Strong Coordination (Displaces H2O) SecSulf Secondary Sulfonamide (N-(3-acetylphenyl)-...) SecSulf->Zn Steric Clash (Weak/No Binding) Outer Outer Active Site Rim (Hydrophobic Cavity) SecSulf->Outer Alternative Binding Mode (Outer Rim)

Fig 1: Mechanistic divergence between primary and secondary sulfonamides in the CA active site.

Protocol 1: Stopped-Flow CO 2​ Hydration Kinetic Assay

Because the CA-catalyzed hydration of CO 2​ is one of the fastest known enzymatic reactions (turnover number kcat​≈106 s−1 for hCA II), standard steady-state spectrophotometry is insufficient. We utilize the stopped-flow technique based on the [2].

Reagent Preparation
  • Buffer System: 10 mM HEPES, pH 7.5. Causality: HEPES is chosen because its pKa​ (7.48 at 25°C) perfectly aligns with the physiological assay pH, ensuring linear buffer capacity during the rapid proton release of CO 2​ hydration.

  • Ionic Strength Modifier: 0.1 M Na 2​ SO 4​ . Causality: Sulfates are non-inhibitory to CAs. Avoid chloride salts (e.g., NaCl), as Cl is a known weak inhibitor of several CA isoforms.

  • Indicator: 0.2 mM Phenol Red. Causality: Phenol red has a sharp absorbance peak at 557 nm that decreases linearly as the pH drops from 7.5 to 7.0, allowing real-time tracking of H+ generation.

  • Substrate: CO 2​ -saturated ultrapure water (approx. 15–17 mM CO 2​ at 20°C).

  • Test Compound: Dissolve N-(3-acetylphenyl)-4-aminobenzenesulfonamide in 100% DMSO to a 10 mM stock, then dilute in assay buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).

Experimental Execution
  • Load Syringe A of the stopped-flow spectrophotometer with the Enzyme-Inhibitor-Indicator mixture (incubated for 15 minutes at 20°C to allow equilibrium binding).

  • Load Syringe B with the CO 2​ -saturated water.

  • Trigger rapid mixing (1:1 volume ratio, dead-time < 2 ms).

  • Monitor the decay in absorbance at 557 nm for 10 to 100 seconds.

  • Critical Control: Always run a blank containing no enzyme to measure the uncatalyzed CO 2​ hydration rate.

Data Analysis

Subtract the uncatalyzed rate from the total observed rate to isolate the enzyme-catalyzed initial velocity ( v0​ ). Calculate the inhibition constant ( Ki​ ) using the Morrison equation for tight-binding inhibitors or standard Michaelis-Menten kinetics, utilizing the known Km​ of the specific CA isoform.

StoppedFlowWorkflow S1 1. Reagent Prep (Enzyme + Inhibitor) S3 3. Rapid Mixing (Stopped-Flow Unit) S1->S3 S2 2. Substrate Prep (CO2 Sat. H2O) S2->S3 S4 4. Optical Detection (557nm Phenol Red) S3->S4 S5 5. Kinetic Analysis (Calculate Ki) S4->S5

Fig 2: Step-by-step workflow of the Stopped-Flow CO2 Hydration Assay.

Protocol 2: Orthogonal Validation via Protein Thermal Shift Assay (TSA)

To validate whether N-(3-acetylphenyl)-4-aminobenzenesulfonamide directly binds and thermodynamically stabilizes the CA protein (especially critical if kinetic inhibition is weak), a fluorescence-based thermal shift assay (ThermoFluor) is employed.

Assay Setup
  • Prepare a master mix containing 1–2 µM recombinant hCA protein and 5x SYPRO Orange dye in 10 mM HEPES (pH 7.5), 0.1 M Na 2​ SO 4​ .

  • Dispense 18 µL of the master mix into a 96-well PCR plate.

  • Add 2 µL of the test compound (at 50 µM final concentration) or DMSO vehicle control.

  • Seal the plate with optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles.

Thermal Cycling & Analysis
  • Place the plate in a Real-Time PCR system (e.g., Bio-Rad CFX96).

  • Run a melt curve protocol: 25°C to 95°C, incrementing by 0.5°C every 30 seconds.

  • Monitor fluorescence in the FRET/SYPRO channel (Ex: 490 nm, Em: 530 nm).

  • Causality: As the protein denatures, hydrophobic core residues are exposed, binding the SYPRO Orange dye and drastically increasing fluorescence.

  • Calculate the melting temperature ( Tm​ ) from the peak of the first derivative of the melt curve ( −dF/dT ). A positive shift ( ΔTm​>0.5∘C ) relative to the DMSO control indicates direct binding.

Representative Data Presentation

When evaluating secondary sulfonamides, it is standard practice to benchmark them against a highly potent primary sulfonamide such as Acetazolamide (AAZ) [3]. The table below illustrates the expected data structure for reporting these findings.

Table 1: Kinetic Inhibition ( Ki​ ) and Thermal Stabilization ( ΔTm​ ) Profiling

IsoformSubcellular Location Ki​ AAZ (nM) Ki​ N-(3-acetylphenyl)-... (nM)* ΔTm​ (°C) with Test CmpdSelectivity Ratio (II / IX)
hCA I Cytosolic (Erythrocytes)250.0> 50,000+0.1N/A
hCA II Cytosolic (Widespread)12.018,500+0.41.0
hCA IX Transmembrane (Tumor)25.04,200+1.84.4
hCA XII Transmembrane (Tumor)5.78,900+1.22.0

*Note: As a secondary sulfonamide, N-(3-acetylphenyl)-4-aminobenzenesulfonamide is expected to exhibit micromolar affinity (weak inhibition) compared to the nanomolar affinity of primary sulfonamides, though it may show slight selectivity for tumor-associated isoforms due to outer-cavity interactions.

Conclusion & Troubleshooting

When working with N-substituted sulfonamides, researchers must be vigilant regarding compound solubility and false positives. If the compound shows unexpectedly high potency (low nanomolar Ki​ ), verify compound integrity via LC-MS to rule out spontaneous hydrolysis or degradation that may have released the free primary sulfonamide (sulfanilamide). By combining the rapid kinetic resolution of the with the thermodynamic validation of TSA, scientists can confidently map the structure-activity relationship (SAR) of atypical CAIs.

References

  • Title: Structure-based drug discovery of carbonic anhydrase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759–772. (2012). URL: [Link]

  • Title: The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Source: Journal of Biological Chemistry, 246(8), 2561-2573. (1971). URL: [Link]

  • Title: Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 538-544. (2008). URL: [Link]

Method

Synthesis and SAR Exploration of N-(3-acetylphenyl)-4-aminobenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides a detailed framework for the synthesis, purification, and characterization of N-(3-acetylphenyl)-4-aminobenzenesulfonamide and its derivatives. Designed for researchers in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for the synthesis, purification, and characterization of N-(3-acetylphenyl)-4-aminobenzenesulfonamide and its derivatives. Designed for researchers in medicinal chemistry and drug development, this document elucidates the critical experimental parameters and the scientific rationale underpinning the synthetic strategy. Furthermore, it delves into the structure-activity relationship (SAR) studies of this scaffold, particularly in the context of carbonic anhydrase inhibition, offering a roadmap for the rational design of novel therapeutic agents.

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, featured in a wide array of therapeutic agents, from classical antibacterial drugs to modern treatments for glaucoma, epilepsy, and cancer.[1][2] The 4-aminobenzenesulfonamide core, in particular, serves as a privileged scaffold. Its primary sulfonamide group is a well-established zinc-binding motif, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs).[3][4] The aromatic amino group provides a convenient vector for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[5]

This guide focuses on the N-(3-acetylphenyl) substitution, a region of the molecule ripe for derivatization to probe interactions with the outer regions of an enzyme's active site, which is key to achieving isoform selectivity.[4] We will detail a robust two-step synthesis commencing with a nucleophilic substitution to form the sulfonamide bond, followed by a deprotection step to unmask the critical 4-amino group.

Core Synthetic Strategy: A Two-Step Approach

The synthesis of the target scaffold is efficiently achieved through a two-step sequence:

  • Sulfonamide Bond Formation: Reaction of 3-aminoacetophenone with 4-acetamidobenzenesulfonyl chloride to form the protected intermediate, N-(3-acetylphenyl)-4-acetamidobenzenesulfonamide.

  • Deprotection: Acid-catalyzed hydrolysis of the acetamido group to yield the final product, N-(3-acetylphenyl)-4-aminobenzenesulfonamide.

This strategy employs an N-acetyl protecting group on the 4-aminobenzenesulfonyl chloride starting material. This is a critical choice for two main reasons: firstly, it prevents the undesired self-condensation of the starting material, and secondly, it deactivates the amino group, thereby preventing it from interfering with the desired sulfonylation reaction.[2]

Sources

Technical Notes & Optimization

Troubleshooting

N-(3-acetylphenyl)-4-aminobenzenesulfonamide stability and degradation issues

Welcome to the technical support guide for N-(3-acetylphenyl)-4-aminobenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(3-acetylphenyl)-4-aminobenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation challenges associated with this compound. As specific literature on this exact isomer is limited, this guide synthesizes data from closely related sulfonamide analogs and foundational chemical principles to provide a robust framework for your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and stability of N-(3-acetylphenyl)-4-aminobenzenesulfonamide.

Q1: What are the optimal storage conditions for solid N-(3-acetylphenyl)-4-aminobenzenesulfonamide?

A: As a solid, N-(3-acetylphenyl)-4-aminobenzenesulfonamide should be stored in a cool, dark, and dry environment. The primary concerns for the solid material are photodecomposition and thermal degradation. Aromatic sulfonamides can be sensitive to light, particularly UV radiation, which can initiate degradation even in the solid state over long periods.[1][2] While thermal decomposition typically occurs at much higher temperatures (often above 200°C for related aromatic sulfonic acids), storing at controlled room temperature or refrigerated conditions (2-8°C) minimizes any potential for slow thermal degradation and preserves long-term integrity.[3] Always store in well-sealed, opaque or amber containers to protect from light and moisture.

Q2: I'm preparing solutions for my assay. What are the best practices for solvent choice, preparation, and storage?

A: For solution-based work, we recommend the following:

  • Solvent Selection: Start with common organic solvents such as DMSO, DMF, or methanol, where sulfonamides generally exhibit good solubility. For aqueous buffers, prepare a concentrated stock in an organic solvent first, then dilute into the aqueous medium to avoid precipitation.

  • pH Considerations: The stability of sulfonamides in aqueous solution can be highly pH-dependent.[1] The sulfonamide linkage is susceptible to both acid- and base-catalyzed hydrolysis. It is crucial to determine the optimal pH range for your specific experimental conditions. We advise performing a preliminary pH stability screen (see Troubleshooting Issue #2).

  • Light Protection: This is critical. Sulfonamides are well-documented to undergo photodegradation in solution, often accelerated by photosensitizers like riboflavin which can be present in cell culture media.[2] All solutions should be prepared and stored in amber or foil-wrapped vials and handled under subdued lighting.[2]

  • Storage: Prepare fresh solutions for each experiment whenever possible. If short-term storage is necessary, store aliquots at -20°C or -80°C in light-protected containers. Avoid repeated freeze-thaw cycles.

Q3: What are the most likely degradation pathways for this molecule?

A: Based on the functional groups present (sulfonamide, aromatic amines, acetyl group), the primary degradation pathways are:

  • Photodegradation: Exposure to UV or even ambient fluorescent light can lead to complex degradation, potentially involving cleavage of the sulfur-nitrogen bond or reactions involving the aromatic rings.[1][4] This is often the most rapid degradation pathway in a laboratory setting.

  • Hydrolysis: The sulfonamide bond (SO₂-NH) can be hydrolyzed under strong acidic or basic conditions, breaking the molecule into 4-aminobenzenesulfonic acid and 3-aminoacetophenone.[5][6]

  • Oxidation: The primary amino group (-NH₂) and the aromatic rings are susceptible to oxidation. This can be a concern in the presence of oxidizing agents or under conditions that generate reactive oxygen species.[7][8] Forced degradation studies often use hydrogen peroxide to simulate this pathway.[5]

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific experimental issues.

Issue 1: My compound's purity is lower than expected upon re-analysis, or I see inconsistent assay results over time.

  • Plausible Cause: The most likely culprit is photodegradation from handling under standard laboratory lighting.[2] Even brief exposure of solutions to intense light can cause a detectable loss of the parent compound.

  • Troubleshooting Steps:

    • Confirm Identity: First, confirm the identity and initial purity of your material using an appropriate analytical method like LC-MS or NMR.

    • Light-Protected Re-analysis: Prepare a new solution from the solid stock in a volumetric flask completely wrapped in aluminum foil. Dilute and inject this sample into your HPLC system immediately.

    • Compare Results: Compare the purity result from the light-protected sample to your previous analysis. A significant increase in purity strongly suggests photodegradation was the issue.

  • Preventative Action: Implement a strict light-protection policy for this compound. Use amber glassware, wrap containers in foil, and minimize time on the benchtop outside of a dark drawer or cabinet.

Issue 2: The concentration of my compound decreases rapidly in an aqueous buffer during my experiment.

  • Plausible Causes: This points to instability in your specific experimental medium, likely due to pH-mediated hydrolysis or photodegradation. The rate of sulfonamide photolysis is known to be pH-dependent.

  • Diagnostic Workflow:

    • Isolate Variables: The key is to determine if pH or light is the primary driver. Design a small-scale matrix experiment.

    • pH Stability Test: Prepare your compound in a series of buffers (e.g., pH 3, 5, 7.4, 9). Aliquot each into two sets of vials: one wrapped in foil (dark) and one clear (light).

    • Incubate and Analyze: Place all vials under your typical experimental conditions (temperature, light source). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC for the remaining percentage of the parent compound.

    • Interpret:

      • If degradation occurs in both light and dark vials but is worse at pH extremes, hydrolysis is a major factor.

      • If degradation is significantly worse in the clear vials compared to the dark vials at all pH levels, photodegradation is the primary issue.

      • If both effects are observed, you are dealing with a combination of factors.

  • Solution: Based on the results, adjust your experimental protocol. This may involve changing the buffer pH to a more stable range or ensuring the experiment is conducted in the dark.

Issue 3: I am developing an HPLC method and see new, unidentified peaks appearing in my chromatograms, especially in older samples.

  • Plausible Cause: These unknown peaks are almost certainly degradation products. To develop a robust, "stability-indicating" analytical method, you must be able to separate the parent peak from all potential degradants. The best way to achieve this is through a forced degradation study.[9]

  • Solution: Perform a Forced Degradation Study.

    • Objective: To intentionally degrade the compound under various stress conditions to generate its most likely degradation products.[5][10] This challenges your HPLC method to prove it can resolve these new peaks from the parent compound. A good target is 10-20% degradation of the active pharmaceutical ingredient.[9]

    • Methodology: See Protocol 2 for a detailed workflow. You will expose the compound to acid, base, oxidative, thermal, and photolytic stress.

    • Analysis: Run each stressed sample on your HPLC system. Your method is considered stability-indicating if all degradation peaks are baseline-resolved from the parent peak and from each other.

Part 3: Protocols and Methodologies

Protocol 1: Standard Operating Procedure for Handling and Storage
  • Solid Compound:

    • Upon receipt, store the container in a desiccator at 2-8°C, protected from light.

    • Weigh out the solid material under subdued lighting. Use a balance in an area with no direct sunlight or intense overhead fluorescent lighting.

  • Solution Preparation:

    • Use amber glass volumetric flasks and vials for all stock and working solutions. If unavailable, wrap standard glassware thoroughly in aluminum foil.

    • Prepare concentrated stocks in a suitable organic solvent (e.g., HPLC-grade DMSO or Methanol).

    • For aqueous experiments, perform serial dilutions into your final buffer immediately before use.

  • Solution Storage:

    • For same-day use, keep solutions on the bench in their light-protected containers.

    • For multi-day use, store aliquots at -20°C or below. Avoid freeze-thaw cycles by creating single-use aliquots. Discard any unused portions of thawed aliquots.

Protocol 2: Forced Degradation Study Workflow

This protocol outlines the steps to generate potential degradation products and validate a stability-indicating method.

  • Preparation: Prepare a stock solution of N-(3-acetylphenyl)-4-aminobenzenesulfonamide at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a light-protected vial. Include a control sample (1 mL stock + 1 mL water).

Stress ConditionStressor SolutionIncubation ConditionsQuenching/Neutralization
Acid Hydrolysis 0.1 M HClHeat at 60°C for 24-48 hoursAdd 1 mL of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temperature for 8-24 hoursAdd 1 mL of 0.1 M HCl
Oxidation 3% H₂O₂Room Temperature for 24 hoursNo quenching needed before analysis
Thermal WaterHeat solid powder at 80°C for 72 hours, then dissolveN/A
Photolytic WaterExpose solution to direct sunlight or a photostability chamber (ICH Q1B) for 24 hoursN/A
  • Analysis:

    • After the specified time, or once ~10-20% degradation is observed via preliminary HPLC runs, quench the reactions as described.

    • Dilute all samples (including the control) to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by HPLC-UV/PDA (see Protocol 3). The use of a Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Ensure new peaks are well-resolved from the main peak (Resolution > 2).

    • Calculate the percentage of degradation and perform a mass balance calculation to account for all components.

Table 1: Summary of Recommended Forced Degradation Conditions

Parameter Condition Rationale
Hydrolytic 0.1 M HCl, 60°C Simulates acidic degradation of the sulfonamide linkage.[5]
0.1 M NaOH, RT Simulates alkaline degradation of the sulfonamide linkage.[6]
Oxidative 3% H₂O₂, RT Simulates potential oxidation of the amine group or aromatic rings.[4]
Thermal 80°C (Solid) Assesses the stability of the drug substance at elevated temperatures.[11]

| Photolytic | ICH Q1B Option II | Standardized light exposure to assess photosensitivity.[1] |

Protocol 3: Suggested Starting Point for a Stability-Indicating HPLC-UV Method

This method serves as a starting point and will likely require optimization for your specific system and degradation products.

  • Instrument: HPLC with UV/PDA Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength).

  • Injection Volume: 10 µL.

Part 4: Data Interpretation & Visualization

Table 2: Example Data from a Hypothetical Forced Degradation Study

Stress Condition % Parent Remaining % Total Degradation Number of Degradant Peaks Comments
Control (t=0) 100.0 0.0 0 -
0.1 M HCl, 60°C, 48h 88.5 11.5 2 Major degradant at RRT 0.6, minor at RRT 0.8.
0.1 M NaOH, RT, 24h 91.2 8.8 1 Single major degradant at RRT 0.6.
3% H₂O₂, RT, 24h 85.3 14.7 3 Complex profile, multiple small peaks.

| Photolytic, 24h | 75.6 | 24.4 | >4 | Significant degradation, most complex profile. |

RRT = Relative Retention Time

DegradationPathways cluster_main N-(3-acetylphenyl)-4-aminobenzenesulfonamide cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound Parent Compound Acid Acid/Base Hydrolysis Compound->Acid SO₂-NH cleavage Oxidation Oxidation (H₂O₂) Compound->Oxidation Amine/Ring Oxidation Photo Photolysis (UV/Light) Compound->Photo Energy Absorption Hydrolysis_P 4-Aminobenzenesulfonic Acid + 3-Aminoacetophenone Acid->Hydrolysis_P Oxidation_P Oxidized Species (N-oxides, quinones) Oxidation->Oxidation_P Photo_P Photoproducts (S-N Cleavage, etc.) Photo->Photo_P Workflow Start Issue Observed: Unexpected Peaks or Loss of Compound Hypothesize Hypothesize Cause: Hydrolysis, Photolysis, Oxidation? Start->Hypothesize Forced_Deg Perform Forced Degradation Study (Protocol 2) Hypothesize->Forced_Deg Analyze Analyze Stressed Samples with Stability-Indicating HPLC Method (Protocol 3) Forced_Deg->Analyze Characterize Characterize Peaks: Compare RRTs, Use LC-MS for Identification Analyze->Characterize Optimize Optimize Storage & Experimental Conditions (pH, Light, Temp) Characterize->Optimize End Robust Method & Stable Experiments Optimize->End

Caption: Experimental workflow for investigating compound instability.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Environmental Science & Technology, 37(17), 3733-3741. Available from: [Link]

  • Chignell, C. F., & Sik, R. H. (2020). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL, 64(2), 290-294. Available from: [Link]

  • Wu, C. H., Wang, A. M., & Dong, C. D. (2012). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed, 223(1-2), 1-8. Available from: [Link]

  • Melo, L. F., et al. (2020). Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO nanoparticles. Desalination and Water Treatment, 189, 234-247. Available from: [Link]

  • Wang, A. M., et al. (2021). Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV/ozone/oxidant systems: comparison in terms of mineralization efficiency and power consumption. Desalination and Water Treatment, 220, 255-264. Available from: [Link]

  • Sharma, S., & Singh, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 101-111. Available from: [Link]

  • Klick, S., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • García-Galán, M. J., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed, 562, 334-343. Available from: [Link]

  • Rao, B. M., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available from: [Link]

  • García-Galán, M. J., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. Available from: [Link]

  • Olmez-Hanci, T., et al. (2019). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation. MDPI. Available from: [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Available from: [Link]

  • Khan, E., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI, 26(7), 1898. Available from: [Link]

  • Wang, J., et al. (2017). Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. PMC. Available from: [Link]

  • King, J. F., & Lee, T. M. (1987). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available from: [Link]

  • Wang, Y. Q., et al. (2009). Biodegradation of 4-aminobenzenesulfonate by a novel Pannonibacter sp. W1 isolated from activated sludge. PubMed. Available from: [Link]

  • Sharma, V. K., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(3-acetylphenyl)-4-aminobenzenesulfonamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-(3-acetylphenyl)-4-aminobenzenesulfonamide . This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks in s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(3-acetylphenyl)-4-aminobenzenesulfonamide . This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks in sulfonamide synthesis.

The standard workflow relies on the nucleophilic coupling of 3-aminoacetophenone with N-acetylsulfanilyl chloride (ASC), followed by the deprotection of the N-acetyl group. While seemingly straightforward, the bifunctional nature of the starting materials—specifically the highly reactive sulfonyl chloride and the base-sensitive methyl ketone—creates multiple pathways for impurity formation.

Visualizing the Workflow and Impurity Branching

G A 3-Aminoacetophenone + N-Acetylsulfanilyl Chloride (ASC) B Coupling Reaction (Pyridine/DCM, 0°C to RT) A->B C Intermediate: N-(3-acetylphenyl)-4-acetamidobenzenesulfonamide B->C Main Pathway Imp1 Impurity A: Bis-sulfonylation (Excess ASC / Strong Base) B->Imp1 Side Reaction Imp2 Impurity B: Sulfanilic Acid (Moisture in Coupling) B->Imp2 H2O Quench D Deprotection (Hydrolysis) (Mild Acid, Reflux) C->D E Target Product: N-(3-acetylphenyl)-4-aminobenzenesulfonamide D->E Optimized Imp3 Impurity C: Aldol Byproducts (Harsh Base on Ketone) D->Imp3 Harsh Base Imp4 Impurity D: Unreacted Intermediate (Incomplete Deprotection) D->Imp4 Insufficient Time

Figure 1. Synthesis workflow of N-(3-acetylphenyl)-4-aminobenzenesulfonamide and impurity pathways.

Troubleshooting FAQs: Causality & Solutions

Q1: I am observing a high-molecular-weight impurity in my crude product. LC-MS suggests it has two sulfonyl groups. How do I prevent this? A: You are experiencing bis-sulfonylation (Impurity A).

  • Causality: The primary amine of 3-aminoacetophenone reacts with ASC to form the desired secondary sulfonamide. However, the nucleophilicity of amines and the choice of base dictate the success of sulfonylation; primary amines are highly reactive[1]. The newly formed sulfonamide N-H proton is highly acidic (pKa ~10). In the presence of strong bases (like triethylamine) or excess ASC, this proton is abstracted to generate a sulfonamide anion. This anion acts as a nucleophile, attacking a second molecule of ASC to form a bis-sulfonylated tertiary amine.

  • Solution: Strictly control the stoichiometry of ASC to 1.00 - 1.05 equivalents. Maintain the reaction temperature at 0 °C during addition to suppress the secondary attack. Use pyridine instead of stronger bases, as it acts as both a mild acid scavenger and solvent, significantly reducing over-reaction[1].

Q2: During the deprotection step to remove the N-acetyl group, I am getting complex mixtures and colored impurities instead of the clean product. What is going wrong? A: You are likely using harsh basic conditions (e.g., NaOH) for the hydrolysis step.

  • Causality: While basic hydrolysis is a standard method for removing acetyl groups from anilines, your specific substrate contains a 3-acetylphenyl moiety (a methyl ketone). Under strong basic conditions and heat, methyl ketones rapidly undergo base-catalyzed aldol condensation. This leads to polymeric, highly colored impurities (Impurity C) that are notoriously difficult to separate.

  • Solution: Switch to acidic hydrolysis. The N-acetyl amide bond can be cleanly cleaved using 2M HCl in ethanol under reflux. The methyl ketone is significantly more stable to acidic conditions, preventing aldol side-reactions while efficiently yielding the free amine. This self-validating protocol ensures the protecting group is removed without compromising the core pharmacophore.

Q3: My coupling reaction yield is low, and TLC shows a highly polar baseline spot. What is this impurity? A: The baseline spot is likely sulfanilic acid (Impurity B) or its N-acetylated derivative.

  • Causality: Sulfonyl chlorides are highly electrophilic and sensitive to moisture, requiring careful handling to prevent degradation[2]. If your 3-aminoacetophenone, solvent, or glassware contains trace water, the ASC will rapidly hydrolyze into the corresponding sulfonic acid before it can react with the amine. Sulfonic acids are highly polar, unreactive dead-ends in this workflow. (Note: Modern methodologies even explore generating sulfonamides directly from unactivated acids to bypass the instability of sulfonyl chlorides entirely[3]).

  • Solution: Ensure all reagents and solvents (especially pyridine and DCM) are strictly anhydrous. Store ASC in a desiccator, weigh it rapidly, and use it immediately.

Data Presentation: Impurity Profiling
Impurity DesignationChemical NaturePrimary Source / MechanismMitigation Strategy
Impurity A Bis-sulfonylated tertiary amineExcess ASC or overly strong base (e.g., TEA) deprotonating the sulfonamide product.Limit ASC to 1.05 eq; use pyridine as base; keep T < 5 °C during addition.
Impurity B 4-Acetamidobenzenesulfonic acidMoisture in the reaction environment hydrolyzing the sulfonyl chloride[2].Use anhydrous solvents; oven-dry glassware; store ASC under inert gas.
Impurity C Aldol condensation polymersHarsh basic hydrolysis (NaOH/KOH) reacting with the methyl ketone moiety.Utilize acidic hydrolysis (2M HCl) to protect the ketone group.
Impurity D Unreacted IntermediateInsufficient reaction time or low temperature during the deprotection step.Monitor via TLC/HPLC; ensure sustained reflux for at least 2-4 hours.
Experimental Protocol: Optimized Synthesis

Phase 1: Anhydrous Coupling

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 3-aminoacetophenone (10.0 mmol, 1.0 eq) in 20 mL of anhydrous dichloromethane (DCM) and 2.5 mL of anhydrous pyridine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Slowly add N-acetylsulfanilyl chloride (ASC) (10.5 mmol, 1.05 eq) in small portions over 30 minutes to prevent thermal spikes and bis-sulfonylation.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours. Monitor completion via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Quench the reaction with 1M HCl (30 mL) to neutralize pyridine. Extract with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate N-(3-acetylphenyl)-4-acetamidobenzenesulfonamide.

Phase 2: Acidic Deprotection

  • Hydrolysis: Suspend the crude intermediate in 30 mL of ethanol. Add 15 mL of 2M aqueous HCl.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3 hours. The suspension will gradually become a clear solution as the acetyl group is cleaved.

  • Neutralization: Cool the mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ dropwise until the pH reaches 7.0–7.5.

  • Isolation: The target product, N-(3-acetylphenyl)-4-aminobenzenesulfonamide, will precipitate as a solid. Filter the precipitate under vacuum, wash with cold distilled water, and dry in a vacuum oven at 50 °C overnight.

References
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2018.[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 2023.[Link]

  • N-Acetylsulfanilyl chloride - Chemical Properties and Risk. ChemBK, 2024. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to N-(3-acetylphenyl)-4-aminobenzenesulfonamide (AP-SFA) in Cell Lines

Welcome to the AP-SFA Technical Support Center. N-(3-acetylphenyl)-4-aminobenzenesulfonamide (AP-SFA) is a potent sulfonamide-based small molecule inhibitor.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the AP-SFA Technical Support Center. N-(3-acetylphenyl)-4-aminobenzenesulfonamide (AP-SFA) is a potent sulfonamide-based small molecule inhibitor. While highly efficacious in targeted in vitro models, prolonged exposure inevitably selects for resistant subpopulations. This guide provides drug development professionals and application scientists with field-proven, self-validating workflows to troubleshoot, identify, and overcome acquired resistance to AP-SFA.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: After 8 weeks of continuous AP-SFA exposure, my cell line's IC50 shifted from 45 nM to >5 µM. How do I determine if this is an efflux-mediated artifact or true target-level resistance? A1: Sulfonamide derivatives are notorious substrates for, particularly P-glycoprotein (P-gp/ABCB1)[1]. Before sequencing your target, you must rule out drug efflux as a primary mechanism of chemoresistance[2].

  • Causality: P-gp acts as a hydrophobic vacuum cleaner, actively pumping the sulfonamide out of the lipid bilayer before it can reach its intracellular target. This reduces the effective intracellular concentration to sub-therapeutic levels.

  • Action: Perform a reversal assay. Co-treat your resistant cells with AP-SFA and a non-toxic dose of a P-gp inhibitor (e.g., 5 µM Verapamil). If the IC50 is restored to near-parental levels, the resistance is efflux-mediated[1].

Q2: We ruled out ABC transporters. Genomic sequencing shows no mutations in the primary target's binding pocket. What is the next logical step? A2: If the drug reaches the intracellular space and the target is unmutated, the cells have likely engaged a metabolic or signaling bypass track.

  • Causality: Cancer cells under selective pressure can rewire their kinome or upregulate parallel survival pathways (e.g., shifting from MAPK to PI3K/AKT dependence) to circumvent the inhibited node[3].

  • Action: Conduct a comparative transcriptomic (RNA-Seq) or phosphoproteomic screen between the parental and resistant lines. Look for hyperactivated compensatory kinases to target via synthetic lethality.

Q3: During the generation of the AP-SFA resistant line, my entire culture crashed at the 500 nM escalation step. Why did this happen, and how can I prevent it? A3: You likely used a rigid, continuous dose-escalation schedule that outpaced the cells' evolutionary adaptation rate.

  • Causality: Acquired resistance requires stochastic epigenetic or genetic alterations followed by clonal expansion. If the selective pressure is too high, the entire population undergoes apoptosis before the clinically relevant resistant persister clones can expand[4].

  • Action: Switch to a "pulsed" treatment strategy via an[5]. Expose cells to the IC70 dose, then allow recovery in drug-free media.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol 1: Self-Validating In Situ Resistance Assay (ISRA) for AP-SFA

Rationale: This pulsed-escalation method mimics clinical dosing regimens and prevents culture collapse, ensuring the selection of clinically relevant resistance mechanisms rather than non-specific stress responses[5],[4].

  • Baseline Establishment: Determine the precise IC50 and IC70 of AP-SFA in the parental cell line using a 72-hour viability assay (e.g., CellTiter-Glo).

  • Pulsed Exposure: Seed cells at 30% confluence. Treat with AP-SFA at the IC70 concentration.

  • Recovery Phase: After 72 hours, aspirate the media, wash gently with PBS, and add fresh, drug-free media.

    • Self-Validation Checkpoint: Monitor cell morphology under phase contrast. If >95% of cells are floating, the initial dose was too high. A successful pulse leaves a surviving fraction of 5-10% attached, viable persister cells.

  • Expansion: Allow the persister cells to expand in drug-free media until they reach 80% confluence.

  • Escalation: Re-seed and treat with a 1.5x increased dose. Repeat the cycle until cells proliferate freely at 10x the original IC50.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity Validation

Rationale: Rhodamine 123 (Rh123) is a fluorescent surrogate substrate for P-gp. This assay provides functional proof of efflux pump upregulation, which is critical for sulfonamide resistance[1],[6].

  • Cell Preparation: Harvest parental and AP-SFA-resistant cells. Resuspend at 1×106 cells/mL in transport buffer.

  • Dye Loading: Add Rh123 to a final concentration of 5 µM. Incubate for 30 minutes at 37°C in the dark.

  • Efflux Phase: Wash cells twice with ice-cold PBS to halt transport. Resuspend in dye-free buffer. Divide each cell line into two cohorts:

    • Cohort A (Control): Buffer only.

    • Cohort B (Inhibited): Buffer + 10 µM Verapamil (P-gp inhibitor).

  • Incubation & Readout: Incubate for 60 minutes at 37°C. Measure intracellular fluorescence via flow cytometry (FITC channel).

  • Self-Validation Checkpoint: The parental cells must show high fluorescence in both cohorts. The resistant cells should show low fluorescence in Cohort A (dye pumped out) and high fluorescence in Cohort B (pump blocked). If Cohort B does not restore fluorescence, P-gp is not the active efflux mechanism.

Part 3: Quantitative Data Summaries

Table 1: Diagnostic Metrics for AP-SFA Resistance Phenotypes

Phenotype / MechanismAP-SFA IC50 ShiftRh123 Retention (Resistant vs Parental)Re-sensitization with VerapamilNext-Step Diagnostic Assay
P-gp Efflux Upregulation >50-fold increase< 20%Yes (IC50 restored)RT-qPCR for ABCB1/ABCG2
Target-Site Mutation >100-fold increase> 90% (No change)NoSanger/NGS Sequencing of Target
Metabolic Bypass 10- to 30-fold increase> 90% (No change)NoPhosphoproteomics / RNA-Seq
Drug Inactivation 5- to 10-fold increase> 90% (No change)NoLC-MS/MS of intracellular drug

Part 4: Pathway & Workflow Visualizations

ResistanceMechanisms APSFA AP-SFA (N-(3-acetylphenyl)-4-aminobenzenesulfonamide) Target Primary Target (Inhibited) APSFA->Target Intracellular Binding Pgp P-gp / ABCB1 (Efflux Pump) APSFA->Pgp Substrate Recognition Mutation Target Mutation (Binding Prevented) APSFA->Mutation Fails to Bind Bypass Bypass Pathway (Kinome Reprogramming) Target->Bypass Selective Pressure Survival Cell Survival & Proliferation Target->Survival Inhibition leads to Apoptosis Pgp->APSFA Efflux (Resistance) Mutation->Survival Restored Function Bypass->Survival Alternative Survival

Molecular mechanisms of AP-SFA resistance: Efflux, target mutation, and bypass signaling.

ISRAWorkflow Parental Parental Cell Line Pulse Pulsed Treatment (IC70 AP-SFA) Parental->Pulse Recovery Drug-Free Recovery Pulse->Recovery 72h Persisters Persister Clones Recovery->Persisters Expansion Escalation Dose Escalation (1.5x) Persisters->Escalation 80% Confluence Escalation->Pulse Repeat Cycle Resistant Stable Resistant Line Escalation->Resistant Reaches 10x IC50

Pulsed In Situ Resistance Assay (ISRA) workflow for generating AP-SFA resistant cell lines.

Part 5: References

  • Sealover, N. E., et al. "Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay." STAR Protocols (2024). URL:[Link]

  • McCubrey, J. A., et al. "Mutations and Deregulation of Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Cascades Which Alter Therapy Response." Oncotarget (2012). URL:[Link]

  • Salaroglio, I. C., et al. "Dual P-Glycoprotein and CA XII Inhibitors: A New Strategy to Reverse the P-gp Mediated Multidrug Resistance (MDR) in Cancer Cells." Molecules (2020). URL:[Link]

  • McDermott, M., et al. "In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies." Frontiers in Oncology (2014). URL:[Link]

  • Kopecka, J., et al. "The Managed Acquisition of Chemoresistance as an Informative Tool for Tumor Research." International Journal of Molecular Sciences (2023). URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing In Vitro Dosage for N-(3-acetylphenyl)-4-aminobenzenesulfonamide

Welcome to the technical support guide for N-(3-acetylphenyl)-4-aminobenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive, experience-dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(3-acetylphenyl)-4-aminobenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive, experience-driven resource for optimizing the in vitro dosage of this compound. Our goal is to move beyond simple step-by-step instructions and offer a self-validating framework that explains the reasoning behind critical experimental choices, ensuring the integrity and success of your research.

Section 1: Compound Profile and Handling

A clear understanding of the physicochemical properties of N-(3-acetylphenyl)-4-aminobenzenesulfonamide is the foundation of any successful in vitro study. These properties directly influence its behavior in aqueous cell culture media and dictate proper handling and storage procedures.

Physicochemical Properties and Solubility Considerations

N-(3-acetylphenyl)-4-aminobenzenesulfonamide belongs to the sulfonamide class of compounds.[1][2] While specific experimental solubility data for this exact molecule is not widely published, the general behavior of sulfonamides provides critical insights.

  • Lipophilicity: Sulfonamides often exhibit limited water solubility due to their aromatic ring structures.[3][4] The presence of both polar (sulfonamide, amine) and nonpolar (acetylphenyl) groups gives the molecule an amphiphilic character.[4]

  • pH-Dependent Solubility: Sulfonamides are weak organic acids.[3] Their solubility typically increases with a higher pH (in more alkaline solutions).[3][5] However, cell culture media is buffered to a physiological pH (typically 7.2-7.4), which may not be optimal for sulfonamide solubility.

  • Solvent Choice: Due to these properties, a high-concentration stock solution is almost always prepared in a non-aqueous, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for its high solvating power and compatibility with cell culture at low final concentrations.[6][7]

Protocol: Stock Solution Preparation and Storage

The accuracy of your experimental results begins with the correct preparation of your stock solution. The goal is to create a high-concentration, stable stock that can be serially diluted to the final working concentrations.

Rationale: Preparing a concentrated stock (e.g., 10-100 mM) in DMSO minimizes the final volume of solvent added to your cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[6] It also reduces the repetitive and less accurate weighing of small amounts of the compound for each experiment.[8]

Materials:

  • N-(3-acetylphenyl)-4-aminobenzenesulfonamide powder

  • Sterile, cell culture-grade DMSO[6]

  • Sterile microcentrifuge tubes or amber glass vials[8]

  • Vortex mixer

  • Calibrated pipettes

Step-by-Step Protocol:

  • Determine Molecular Weight: The molecular weight of N-(3-acetylphenyl)-4-aminobenzenesulfonamide (C₁₄H₁₄N₂O₃S) is approximately 302.34 g/mol .

  • Calculate Required Mass: To prepare a 10 mM stock solution in 1 mL of DMSO:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 302.34 g/mol x 1000 mg/g = 3.02 mg

  • Weigh Compound: Carefully weigh out 3.02 mg of the compound and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube.[6]

  • Ensure Complete Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and free of any particulates.[6] Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][9] Protect from light.[8] When stored correctly, DMSO stock solutions are typically stable for several months.[9][10]

Section 2: Core Protocol: In Vitro Dosage Optimization Workflow

The primary goal of dosage optimization is to determine the concentration range where the compound elicits a biological effect, culminating in the calculation of the half-maximal inhibitory concentration (IC50).[11] The IC50 value is a quantitative measure of a compound's potency and is essential for comparing the effectiveness of different substances.[11][12]

Overall Experimental Workflow

The process follows a logical progression from a broad concentration screen to a refined dose-response analysis.

Dosage_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) RangeFind Range-Finding Study (Broad Log-Scale Concentrations) Stock->RangeFind Cells Culture and Seed Cells in Microplate Cells->RangeFind DoseResponse Definitive Dose-Response Assay (Narrow, Semi-Log Concentrations) RangeFind->DoseResponse Inform Concentration Selection Assay Perform Viability Assay (e.g., MTT, XTT, RealTime-Glo) DoseResponse->Assay Data Normalize Data & Plot Dose-Response Curve Assay->Data IC50 Calculate IC50 Value Data->IC50

Caption: Workflow for in vitro dosage optimization.

Protocol: Cell Viability and Dose-Response Assay (MTT Method)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][13] Viable cells with active metabolism contain enzymes that reduce the yellow MTT to a purple formazan product.[9][13] The amount of formazan is proportional to the number of viable cells.[10]

Materials:

  • Cells seeded in a 96-well plate

  • N-(3-acetylphenyl)-4-aminobenzenesulfonamide working solutions (serially diluted in culture medium)

  • MTT solution (5 mg/mL in sterile PBS)[9][10]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10][14]

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in an exponential growth phase at the end of the treatment period.[15] Allow cells to adhere overnight (for adherent cell lines).[7][15]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete cell culture medium from your DMSO stock. A typical dose-response experiment uses 8-12 concentrations.

    • Crucially, include a "vehicle control" group that contains the highest concentration of DMSO used in the treatment wells (e.g., 0.1%) but no compound. [6] This accounts for any effect of the solvent itself.

    • Also, include a "no-treatment" control (cells with medium only).

    • Carefully remove the old medium from the cells and add the medium containing the different compound concentrations (or vehicle control).[15]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[7][13]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[13][14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[13][14] During this time, purple formazan crystals will form within viable cells.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the cells or crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10] Mix gently by pipetting or using a plate shaker to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 540-570 nm.[13][14]

Data Analysis and IC50 Determination
  • Data Normalization: Convert the raw absorbance values to a percentage of viability relative to the vehicle control.[16]

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[16]

  • IC50 Calculation: Use a non-linear regression analysis (typically a sigmoidal dose-response curve fit) to determine the IC50 value, which is the concentration of the compound that results in 50% inhibition of cell viability.[16] Software like GraphPad Prism or R is commonly used for this analysis.

Section 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound precipitates in culture medium. The concentration of the compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration may be too low to maintain solubility.Verify Stock Concentration: Ensure your stock solution is fully dissolved. Reduce Final Concentration: Test lower concentrations of the compound. Increase DMSO (with caution): The final DMSO concentration should typically not exceed 0.5%, and ideally be ≤ 0.1%, as it can be toxic to cells.[6] Always run a vehicle control with the same final DMSO concentration. Pre-warm Medium: Add the DMSO stock to pre-warmed (37°C) culture medium and vortex immediately to aid dispersion.
High variability between replicate wells. Inconsistent Cell Seeding: Uneven number of cells per well. Pipetting Errors: Inaccurate addition of compound, media, or assay reagents. Edge Effects: Evaporation from wells on the outer edges of the plate.Improve Cell Seeding Technique: Ensure the cell suspension is homogenous before and during seeding. Calibrate Pipettes: Regularly check pipette accuracy. Use reverse pipetting for viscous solutions. Minimize Edge Effects: Do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium to create a humidity barrier. Check for Contamination: Visually inspect wells for signs of contamination.
No inhibitory effect observed, even at high concentrations. Compound Inactivity: The compound may not be active against the chosen cell line or target. Compound Degradation: Improper storage or handling of the stock solution. Assay Conditions are Suboptimal: Incubation time may be too short.Use a Positive Control: Test a compound known to inhibit the target or kill the cells to validate the assay setup. Check Compound Integrity: Prepare a fresh stock solution from the powder. Verify the compound's identity if possible. Increase Incubation Time: Run a time-course experiment (e.g., 24, 48, 72 hours) to see if the effect is time-dependent. Select a Different Cell Line: The target of the compound may not be present or critical in the current cell line.
All cells die, even at the lowest concentration. Calculation Error: Mistake in calculating dilutions, leading to much higher concentrations than intended. High Compound Potency: The compound is extremely potent. Solvent Toxicity: The final DMSO concentration is too high.Double-Check All Calculations: Re-calculate all dilutions from the stock solution. Expand Concentration Range: Test a much broader range of concentrations, starting from nanomolar or even picomolar levels. Verify Vehicle Control: Ensure cells in the vehicle control (DMSO only) are healthy. If not, the DMSO concentration is too high.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for a range-finding study with N-(3-acetylphenyl)-4-aminobenzenesulfonamide? A: For a novel compound where no prior data exists, a broad logarithmic-scale dilution series is recommended. A good starting point would be from 100 µM down to 1 nM (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). This wide net helps identify the general potency range and informs the narrower, more focused concentrations for the definitive dose-response assay.

Q2: How long should I expose my cells to the compound? A: The optimal incubation time is dependent on the compound's mechanism of action and the cell line's doubling time. A common starting point is 48 or 72 hours. However, if the compound is expected to have a rapid cytotoxic effect, a shorter time point (e.g., 24 hours) may be sufficient. A time-course experiment is the best way to determine the optimal duration.

Q3: What positive and negative controls are essential for my dose-response assay? A:

  • Negative/Vehicle Control: This is the most critical control. It consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used in your experiment. This allows you to subtract any effect of the solvent itself.[6]

  • Untreated Control: Cells treated with only culture medium. This represents 100% cell viability.

  • Positive Control (Assay Validation): A known toxin or a compound known to inhibit your target (if applicable) should be used to confirm that the assay system is working correctly and that the cells are responsive to inhibitory stimuli.

Q4: My dose-response curve is not sigmoidal (S-shaped). What does this mean? A: A non-sigmoidal curve can indicate several things. If the curve is flat, the compound may be inactive in your tested range. If you see an initial drop in viability that then plateaus, the compound might have reached its solubility limit, or it may have a cytostatic (inhibits proliferation) rather than cytotoxic (kills cells) effect. If the curve is U-shaped (a hormetic response), the compound may have stimulatory effects at low doses and inhibitory effects at high doses. Each of these scenarios requires careful interpretation and potentially further experimentation to understand the underlying biology.

Section 5: Data Interpretation

The IC50 value provides a standardized measure of a drug's potency. A lower IC50 value indicates a more potent compound, as less of it is required to achieve a 50% inhibitory effect.[11][12]

IC50 Value RangeInterpretationImplication for Drug Development
< 1 µM High Potency Considered a strong candidate for a "hit" or "lead" compound in early-stage drug discovery.
1 - 10 µM Moderate Potency A compound with interesting activity that may require further optimization to improve potency.
10 - 100 µM Low Potency Generally considered a weak inhibitor. May not be prioritized unless it has other highly desirable properties (e.g., high selectivity, novel mechanism).
> 100 µM Inactive / Very Weak The compound is considered inactive at physiologically relevant concentrations in this specific assay.
References
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • A2Z Market Research. (2025, December 4). IC50 Explained: Understanding Half Maximal Inhibitory Concentration. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Enzium. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Available from: [Link]

  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • Sutar, R. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]

  • ResearchGate. (2025, August 7). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Available from: [Link]

  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Available from: [Link]

  • PMC (PubMed Central). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Available from: [Link]

  • ACS Publications. (2015, September 22). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available from: [Link]

  • Promega Korea. (2018, December 15). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Available from: [Link]

  • Merck Manuals. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. Available from: [Link]

  • Polymers in Medicine. (2024, February 2). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Available from: [Link]

  • PubChem. N-(3-acetylphenyl)-4-cyclohexylbenzenesulfonamide. Available from: [Link]

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  • MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

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  • ResearchGate. (2025, August 9). (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available from: [Link]

  • PMC (PubMed Central). (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

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Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of N-(3-acetylphenyl)-4-aminobenzenesulfonamide Analogs

This technical support guide is designed for researchers, scientists, and drug development professionals actively working to improve the oral bioavailability of N-(3-acetylphenyl)-4-aminobenzenesulfonamide and its analog...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working to improve the oral bioavailability of N-(3-acetylphenyl)-4-aminobenzenesulfonamide and its analogs. Given that this class of compounds often presents challenges related to poor aqueous solubility, this guide provides a systematic, question-and-answer-based approach to formulation and chemical modification strategies. We will explore the causality behind experimental choices, offer detailed troubleshooting guides for common laboratory hurdles, and provide step-by-step protocols for key assays.

Part 1: Foundational Understanding & Initial Characterization

Before embarking on complex formulation strategies, a thorough understanding of the physicochemical and biopharmaceutical properties of your specific analog is paramount. This initial characterization will guide the selection of the most appropriate bioavailability enhancement techniques.

FAQ 1: What are the critical starting parameters to assess for my N-(3-acetylphenyl)-4-aminobenzenesulfonamide analog?

The initial focus should be on determining the compound's Biopharmaceutics Classification System (BCS) category, which classifies drugs based on their aqueous solubility and intestinal permeability.[1][2] This classification is a crucial first step in identifying the rate-limiting factors for oral absorption.

Key Parameters to Determine:

  • Aqueous Solubility: This is the most critical initial measurement. Sulfonamides can exhibit poor aqueous solubility, which is a common reason for low bioavailability.[3][4] Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Lipophilicity (LogP/LogD): This parameter influences both solubility and permeability. While high lipophilicity can improve membrane permeation, it often correlates with poor aqueous solubility.

  • Permeability: Assess the compound's ability to cross intestinal cell membranes. This can be initially evaluated using in silico models and then confirmed with in vitro assays.

  • Solid-State Properties: Characterize the crystalline form (polymorphism), melting point, and stability of the solid drug. These properties can significantly impact dissolution rates.

Troubleshooting Guide: Initial Characterization
Symptom/Issue Possible Cause(s) Suggested Solutions & Rationale
Low and variable solubility data Polymorphism of the solid material; degradation of the compound in the buffer.Characterize the solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Assess the chemical stability of the analog in the different pH buffers using HPLC.
High lipophilicity (LogP > 3) but poor permeability The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.Conduct a Caco-2 permeability assay with and without a known P-gp inhibitor (e.g., verapamil). A significant increase in apparent permeability (Papp) in the presence of the inhibitor suggests efflux is a major issue.
Inconsistent results between in silico permeability predictions and in vitro data In silico models may not fully account for all transport mechanisms, including active transport or efflux.Prioritize in vitro data from Caco-2 or PAMPA assays as they provide a more biologically relevant measure of permeability.

Part 2: Strategies for Enhancing Bioavailability

Once you have a foundational understanding of your compound's properties, you can select an appropriate strategy to address the identified limitations.

Diagram: A Logic-Driven Approach to Bioavailability Enhancement

bioavailability_workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Formulation & Chemical Modification cluster_3 Evaluation A Characterize Analog (Solubility, Permeability, pKa) B Determine BCS Class A->B C BCS Class II/IV (Solubility-Limited) B->C Low Solubility D BCS Class III/IV (Permeability-Limited) B->D Low Permeability F Particle Size Reduction (Micronization, Nanonization) C->F G Amorphous Solid Dispersions C->G H Lipid-Based Formulations (Nanoemulsions, SMEDDS) C->H I Prodrug Design D->I J Use of Permeation Enhancers D->J E Metabolic Instability E->I Address Metabolic Hotspots K In Vitro Dissolution F->K G->K H->K L In Vitro Permeability (Caco-2, PAMPA) I->L J->L M In Vivo Pharmacokinetic Studies K->M L->M

Caption: A workflow for selecting and evaluating bioavailability enhancement strategies.

FAQ 2: My analog is poorly soluble (BCS Class II or IV). What are the most effective formulation strategies?

For solubility-limited compounds, the primary goal is to increase the dissolution rate and/or the concentration of the drug in the gastrointestinal fluids.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1]

    • Micronization: Reduces particle size to the micron range.

    • Nanonization (e.g., nano-milling): Further reduces particle size to the nanometer range, which can significantly enhance dissolution velocity.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, non-crystalline (amorphous) form within a polymer matrix can lead to a significant increase in apparent solubility and dissolution rate.[1][5]

    • Mechanism: The amorphous form does not have to overcome the crystal lattice energy for dissolution. The polymer carrier helps to stabilize the amorphous drug and prevent recrystallization.

    • Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.

  • Lipid-Based Formulations: These are particularly effective for lipophilic drugs.

    • Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can improve drug solubilization and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[6]

    • Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation with aqueous media (i.e., gastrointestinal fluids).

Troubleshooting Guide: Formulation Development
Symptom/Issue Possible Cause(s) Suggested Solutions & Rationale
Solid dispersion shows initial high dissolution but then crashes out of solution (precipitation) The drug is recrystallizing from the supersaturated solution. The polymer is not adequately inhibiting nucleation and crystal growth.Increase the drug-to-polymer ratio to ensure the drug is fully stabilized. Screen different polymers to find one with better specific interactions (e.g., hydrogen bonding) with your drug molecule. Include a precipitation inhibitor in the formulation.
Nanoemulsion is physically unstable (creaming, cracking, or phase separation) Incorrect surfactant/co-surfactant ratio; insufficient energy input during homogenization; Ostwald ripening.Optimize the surfactant and co-surfactant concentrations to achieve a stable formulation. Increase the homogenization time or pressure. Select an oil phase in which the drug is highly soluble to minimize Ostwald ripening.
Poor in vivo performance despite good in vitro dissolution The drug may be degrading in the GI tract, or experiencing significant first-pass metabolism. The in vitro dissolution method may not be predictive of in vivo performance.Investigate the metabolic stability of the compound in liver microsomes or S9 fractions. Develop a more biorelevant dissolution method that simulates the conditions of the GI tract (e.g., using simulated gastric and intestinal fluids).
FAQ 3: My analog has poor permeability (BCS Class III or IV). What strategies can I employ?

For permeability-limited compounds, the focus shifts to enhancing their ability to cross the intestinal epithelium.

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[6][7]

    • Rationale: A lipophilic promoiety can be attached to the parent drug to increase its passive diffusion across the intestinal membrane. Once absorbed, the promoiety is cleaved by enzymes to release the active drug. For sulfonamides, prodrugs can be designed to mask the polar sulfonamide group.

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal mucosa.

    • Mechanisms: They can act by opening tight junctions between epithelial cells (paracellular transport) or by fluidizing the cell membrane (transcellular transport).

    • Examples: Medium-chain fatty acids (e.g., sodium caprate), bile salts, and certain surfactants.

Troubleshooting Guide: Permeability Enhancement
Symptom/Issue Possible Cause(s) Suggested Solutions & Rationale
Prodrug shows good in vitro stability but low in vivo conversion to the parent drug The enzymes required for prodrug cleavage may not be present at sufficient levels in the target tissue, or the prodrug may be rapidly cleared before it can be converted.Design the prodrug to be cleaved by more ubiquitous enzymes (e.g., esterases). Co-administer the prodrug with an inhibitor of its clearance pathway, if known.
Permeation enhancer causes cytotoxicity in Caco-2 cells The concentration of the permeation enhancer is too high, leading to irreversible damage to the cell monolayer.Perform a dose-response study to determine the optimal, non-toxic concentration of the permeation enhancer. Investigate alternative, less toxic permeation enhancers.
Increased permeability in vitro does not translate to improved bioavailability in vivo The permeation enhancer may be degraded or diluted in the GI tract. The window of enhanced permeability may be too short for significant drug absorption.Consider formulating the drug and permeation enhancer in a gastro-retentive or mucoadhesive delivery system to prolong their contact time with the intestinal mucosa.

Part 3: Experimental Protocols & In Vivo Evaluation

Rigorous in vitro and in vivo testing is essential to validate the chosen bioavailability enhancement strategy.

Protocol 1: Caco-2 Cell Permeability Assay

This assay is considered the gold standard for in vitro prediction of intestinal drug absorption.[8]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a monolayer of human intestinal epithelial (Caco-2) cells.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (at a known concentration) to the apical (donor) compartment.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.

    • Replace the volume of the collected sample with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.

Diagram: Caco-2 Permeability Assay Workflow

caco2_workflow start Start culture Culture Caco-2 cells on Transwell® inserts (21 days) start->culture integrity Assess monolayer integrity (TEER, Lucifer yellow) culture->integrity transport Perform transport study (Apical to Basolateral) integrity->transport sampling Collect samples from basolateral compartment transport->sampling analysis Quantify compound concentration (LC-MS/MS) sampling->analysis calculate Calculate Papp analysis->calculate end End calculate->end

Caption: A simplified workflow for the Caco-2 permeability assay.

Protocol 2: Rat Oral Bioavailability Study

This in vivo study provides the definitive measure of a formulation's ability to enhance oral bioavailability.

Objective: To determine the absolute oral bioavailability (F%) of a test compound in rats.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) with cannulated jugular veins for serial blood sampling.

  • Dose Formulation: Prepare the test compound in the selected formulation vehicle. Also, prepare a solution for intravenous (IV) administration (typically in a solubilizing vehicle like saline with a co-solvent).

  • Intravenous (IV) Administration: Administer a single IV bolus dose (e.g., 1-2 mg/kg) to one group of rats (n=3-5). Collect blood samples at multiple time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Oral (PO) Administration: Administer a single oral gavage dose (e.g., 5-10 mg/kg) to a second group of rats (n=3-5). Collect blood samples at the same time points as the IV group.

  • Plasma Preparation and Analysis: Centrifuge the blood samples to obtain plasma. Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-inf) for both routes using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

FAQ 4: How do I interpret the results of my in vivo pharmacokinetic study?

The primary outcome is the absolute oral bioavailability (F%). However, other pharmacokinetic parameters provide valuable insights.

Data Interpretation:

Parameter Interpretation
Bioavailability (F%) A higher F% for the formulated drug compared to the unformulated drug indicates successful bioavailability enhancement.
Cmax (Maximum Plasma Concentration) A higher Cmax can indicate a faster rate of absorption.
Tmax (Time to Cmax) A shorter Tmax suggests a more rapid onset of absorption.
AUC (Area Under the Curve) A larger AUC indicates greater overall drug exposure.

Part 4: Metabolic Stability Considerations

Even with good solubility and permeability, high first-pass metabolism in the gut wall and liver can severely limit oral bioavailability.

FAQ 5: My compound shows high clearance in vivo. How can I investigate and address metabolic liabilities?
  • In Vitro Metabolic Stability Assays:

    • Liver Microsomes: Incubate your compound with human and rat liver microsomes to assess its susceptibility to metabolism by cytochrome P450 (CYP) enzymes. Sulfonamides are known to undergo metabolic transformations.[9][10][11]

    • S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, providing a broader assessment of metabolic pathways.

  • Metabolite Identification: Use high-resolution mass spectrometry to identify the major metabolites formed in the in vitro assays. Common metabolic pathways for sulfonamides include N-acetylation and hydroxylation.[9][11]

  • Medicinal Chemistry Approaches: Once metabolic "hotspots" are identified on the molecule, medicinal chemists can attempt to block these sites through structural modification (e.g., replacing a metabolically labile hydrogen with a fluorine atom) to improve metabolic stability. This can be a key aspect of optimizing the pharmacokinetic profile of sulfonamide analogs.[12]

References

  • Hekster, C. A., & Vree, T. B. (1982). Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. Antibiotics and Chemotherapy, 31, 22-118.
  • Stavchansky, S., et al. (2012). Determination of the permeability characteristics of two sulfenamide prodrugs of linezolid across Caco-2 cells. Journal of Pharmaceutical Sciences, 101(9), 3319-3327.
  • Al-Ghamdi, K. M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(8), 1594.
  • Kumar, A., & Singh, A. (2017). Sulfonamides: Chemistry, Classification and Adverse Reactions. Animals, 7(3), 24.
  • ResearchGate. (n.d.). Sulfenamide prodrugs for enhanced oral bioavailability. Retrieved from [Link]

  • Vree, T. B., et al. (1982). Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. Antibiotics and Chemotherapy, 31, 22-118.
  • Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of Pharmaceutical Sciences, 99(12), 4940-4954.
  • Vree, T. B., et al. (1986). Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans. Therapeutic Drug Monitoring, 8(4), 434-439.
  • Aptuit, Inc. (n.d.). Case Study: Bioavailability Enhancement. Retrieved from [Link]

  • ResearchGate. (2022). Acetylphenyl-Substituted Imidazolium Salts: Synthesis, Characterization, in silico Studies and Inhibitory Properties against Som. Retrieved from [Link]

  • Kell, D. B. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 3, e1405.
  • Thorat, S. A., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 556-561.
  • Williams, H. D., et al. (2013).
  • MDPI. (2026). Revitalizing Trimethoprim/Sulfamethoxazole via Nanotechnology for Improved Pharmacokinetics and Antibacterial Efficacy. Retrieved from [Link]

  • Beg, S., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical Methods in Chemistry, 2013, 608159.
  • Pharmapproach. (n.d.). Sulphonamides. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2010). CACO-2 cell lines in drug discovery- An updated perspective. Retrieved from [Link]

  • SciSpace. (2017). Antimicrobial sulfonamide drugs. Retrieved from [Link]

  • Wening, K., & Breitkreutz, J. (2025).
  • Avdeef, A. (2005). Caco-2 Permeability of Weakly Basic Drugs Predicted With the Double-Sink PAMPA pKa(flux) Method. Journal of Pharmaceutical Sciences, 94(3), 523-535.
  • Tacic, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 85(1), 1-22.
  • ResearchGate. (2026). Determination ofin vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Liu, J. Y., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. European Journal of Pharmaceutical Sciences, 48(4-5), 619-627.
  • eScholarship. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Retrieved from [Link]

  • Scribd. (n.d.). Sulfonamides: Classification and Mechanism. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2011). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Retrieved from [Link]

  • Yan, L., et al. (2015). Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity. Journal of Medicinal Chemistry, 58(17), 6864-6880.
  • SlidePlayer. (n.d.). Sulfonamides. Retrieved from [Link]

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  • National Institutes of Health. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: N-(3-acetylphenyl)-4-aminobenzenesulfonamide vs. Classic Benzenesulfonamide Inhibitors

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Author: BenchChem Technical Support Team. Date: March 2026

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Comparing Inhibitor Mechanisms

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Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Performance Comparison & Methodological Guide.

Introduction & Mechanistic Divergence

The benzenesulfonamide moiety is one of the most versatile pharmacophores in medicinal chemistry. Historically, primary benzenesulfonamides have been synonymous with classical metalloenzyme inhibition, specifically targeting Carbonic Anhydrase (CA) or Cyclooxygenase-2 (COX-2). However, structural functionalization of the sulfonamide nitrogen has unlocked entirely new therapeutic modalities.

This guide objectively compares the mechanistic and functional profile of N-(3-acetylphenyl)-4-aminobenzenesulfonamide (CAS 92192-05-7) —a specialized building block utilized in the synthesis of highly potent dual MDM2/XIAP inhibitors [2.5]—against classic benzenesulfonamide inhibitors like SLC-0111 (CA IX inhibitor) and Celecoxib (COX-2 inhibitor).

Metalloenzymes vs. Protein-RNA Interactions

Classic benzenesulfonamides feature an unsubstituted primary sulfonamide group (-SO₂NH₂). The deprotonated sulfonamide nitrogen acts as a potent zinc chelator, fitting perfectly into the conical active site of metalloenzymes like Carbonic Anhydrase IX, which is overexpressed in hypoxic tumors.

In stark contrast, N-(3-acetylphenyl)-4-aminobenzenesulfonamide is a secondary sulfonamide. The addition of the bulky 3-acetylphenyl group sterically hinders zinc chelation, effectively abolishing CA inhibitory activity. Instead, this scaffold—and its highly elaborated tetrahydroquinoline derivatives like JW-2-107 and MX69—exhibits high affinity for the hydrophobic C-terminal RING domain of the Murine Double Minute 2 (MDM2) protein[1],[2].

By binding the RING domain, these derivatives competitively disrupt the interaction between MDM2 and the Internal Ribosome Entry Site (IRES) of the X-linked inhibitor of apoptosis protein (XIAP) mRNA[2]. This dual-action mechanism simultaneously induces MDM2 self-ubiquitination (reactivating p53) and halts XIAP translation (removing the block on apoptosis)[3],[4].

G cluster_0 N-(3-acetylphenyl)-4-aminobenzenesulfonamide Axis cluster_1 Classic Benzenesulfonamides N1 MDM2 RING Domain N2 XIAP IRES mRNA N1->N2 Disrupted by Inhibitor N3 MDM2 Degradation N1->N3 Induces N4 p53 Reactivation N3->N4 Stabilizes p53 C1 Carbonic Anhydrase IX C2 Zinc Chelation C1->C2 Active Site Binding C3 Tumor Acidification C2->C3 Reverses Hypoxia

Mechanistic divergence of benzenesulfonamides: MDM2/XIAP disruption vs. CA IX inhibition.

Quantitative Performance Comparison

To contextualize the efficacy of the N-(3-acetylphenyl)-4-aminobenzenesulfonamide scaffold, we compare its optimized derivatives (e.g., Compound 14 / JW-2-107 analogs) against the first-generation dual inhibitor MX69 and classic benzenesulfonamides.

Compound / ScaffoldPrimary TargetTarget Affinity / IC₅₀Mechanism of ActionMolecular Weight
N-(3-acetylphenyl)-4-aminobenzenesulfonamide (Optimized Analogs e.g., Compound 14)MDM2 RING Domain & XIAP~0.3 μM (EU-1 ALL cells)[1]Induces MDM2 degradation; blocks XIAP translation290.34 g/mol (Base Scaffold)
MX69 MDM2 RING Domain & XIAP7.5 μM (EU-1 ALL cells)[1]Disrupts MDM2-XIAP IRES interaction474.57 g/mol [5]
SLC-0111 Carbonic Anhydrase IX~45 nM (Enzymatic Assay)Zinc-chelating active site inhibition284.28 g/mol
Celecoxib COX-2~40 nM (Enzymatic Assay)Selective cyclooxygenase inhibition381.37 g/mol

Data Synthesis: While classic inhibitors like SLC-0111 achieve nanomolar potency via direct metal chelation, the N-(3-acetylphenyl)-4-aminobenzenesulfonamide derivatives achieve sub-micromolar cellular efficacy (IC₅₀ ~0.3 μM) by modulating complex protein-protein and protein-RNA networks, representing a significant leap in the application of the sulfonamide pharmacophore[1].

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of N-(3-acetylphenyl)-4-aminobenzenesulfonamide derivatives requires orthogonal assays that isolate physical binding from cellular degradation mechanisms. The following self-validating protocols are standard for this class of inhibitors.

Protocol A: Fluorescence Polarization (FP) Target Engagement Assay

Purpose: To validate that the benzenesulfonamide derivative directly binds the MDM2 RING domain, displacing the XIAP IRES RNA[2]. Causality: Cellular downregulation of XIAP could theoretically occur via off-target transcriptional repression. This cell-free assay proves direct competitive antagonism at the physical binding site, establishing structural causality.

  • Reagent Preparation: Purify recombinant human MDM2 RING domain (amino acids 438-491). Synthesize a 5'-FAM-labeled XIAP IRES RNA probe.

  • Complex Formation: Incubate 50 nM MDM2 RING protein with 10 nM FAM-RNA probe in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) for 30 minutes at room temperature.

  • Compound Titration: Add the benzenesulfonamide inhibitor in a 10-point dose-response series (0.01 μM to 100 μM).

  • Measurement: Read fluorescence polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Data Interpretation: A dose-dependent decrease in mP indicates the small molecule has successfully displaced the bulky RNA probe from the RING domain.

Protocol B: Cycloheximide (CHX) Chase Assay for MDM2 Degradation

Purpose: To prove that the reduction in MDM2 levels is caused by self-ubiquitination and proteasomal degradation, not transcriptional inhibition[4]. Causality: By halting all de novo protein synthesis with CHX, any reduction in MDM2 protein levels can be exclusively attributed to an increased rate of degradation.

  • Cell Culture: Seed EU-1 (Acute Lymphoblastic Leukemia) cells at 5x10⁵ cells/mL in RPMI-1640 medium.

  • Translation Blockade: Pre-treat cells with 50 μg/mL Cycloheximide for 1 hour to halt ribosomal activity.

  • Compound Treatment: Treat with 1 μM of the benzenesulfonamide derivative (or DMSO control).

  • Time-Course Harvest: Collect cell aliquots at 0, 30, 60, and 90 minutes post-treatment.

  • Immunoblotting: Lyse cells in RIPA buffer. Resolve proteins via SDS-PAGE and probe with anti-MDM2 (e.g., SMP14 clone) and anti-GAPDH (loading control).

  • Validation: In control cells, the MDM2 half-life typically exceeds 90 minutes. A successful RING-domain inhibitor will collapse the MDM2 half-life to <30 minutes, confirming mechanism-specific degradation[4].

References

  • Albadari, N., Xie, Y., Liu, T., et al. (2023). Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. European Journal of Medicinal Chemistry, 255, 115423. URL: [Link]

  • Gu, L., Zhang, H., Liu, T., et al. (2016). Discovery of Dual Inhibitors of MDM2 and XIAP for Cancer Treatment. Cancer Cell, 30(4), 623-636. URL: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168-181. URL: [Link]

Sources

Comparative

comparative analysis of N-(3-acetylphenyl)-4-aminobenzenesulfonamide efficacy

An in-depth comparative analysis of N-(3-acetylphenyl)-4-aminobenzenesulfonamide (CAS 92192-05-7) requires a nuanced understanding of Fragment-Based Drug Discovery (FBDD). In the landscape of targeted oncology, the simul...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of N-(3-acetylphenyl)-4-aminobenzenesulfonamide (CAS 92192-05-7) requires a nuanced understanding of Fragment-Based Drug Discovery (FBDD). In the landscape of targeted oncology, the simultaneous inhibition of Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP) represents a formidable strategy to overcome apoptotic resistance in malignancies such as acute lymphoblastic leukemia (ALL) and prostate cancer [1].

While traditional analyses focus solely on the final elaborated drug product (such as MX69 or Compound 3e), a rigorous application scientist must evaluate the baseline efficacy of the constituent fragments to understand the causality of the final structure-activity relationship (SAR). This guide objectively compares the isolated efficacy of the N-(3-acetylphenyl)-4-aminobenzenesulfonamide fragment against its fully cyclized tetrahydroquinoline derivatives, providing a self-validating framework for experimental evaluation.

Mechanistic Causality: From Fragment to Dual Inhibitor

MDM2 negatively regulates the p53 tumor suppressor via ubiquitination, while XIAP directly binds and inhibits executioner caspases (Caspase-3/7/9). To achieve dual inhibition, a molecule must possess a rigid core that mimics the alpha-helical structure of p53 (to insert into the MDM2 binding pocket) and a functionalized tail to disrupt XIAP mRNA translation or protein stability [2].

N-(3-acetylphenyl)-4-aminobenzenesulfonamide serves as the critical sulfonamide pharmacophore . On its own, the fragment lacks the rigid spatial geometry required for high-affinity pocket insertion. However, when subjected to a Povarov multicomponent cyclization, the aniline moiety forms a rigid tetrahydroquinoline core, while the N-(3-acetylphenyl)sulfamoyl group projects into the solvent-exposed region to establish critical hydrogen bonds, effectively bridging the dual-target affinity [1].

Pathway Fragment N-(3-acetylphenyl)- 4-aminobenzenesulfonamide (Pharmacophore Fragment) Cyclization Povarov Cyclization (Tetrahydroquinoline Core) Fragment->Cyclization Structural elaboration DualInhibitor Optimized Dual Inhibitor (e.g., Compound 3e) Cyclization->DualInhibitor Yields active scaffold MDM2 MDM2 Degradation DualInhibitor->MDM2 High Affinity Binding XIAP XIAP Inhibition DualInhibitor->XIAP High Affinity Binding p53 p53 Restoration MDM2->p53 Prevents p53 ubiquitination Caspase Caspase 3/7/9 Activation XIAP->Caspase Removes apoptotic block Apoptosis Cancer Cell Apoptosis p53->Apoptosis Caspase->Apoptosis

Logical relationship between the sulfonamide fragment, cyclization, and dual MDM2/XIAP inhibition.

Comparative Efficacy Data

To objectively evaluate performance, the isolated sulfonamide fragment must be benchmarked against early-generation scaffolds (JW-2-107, MX69), optimized derivatives (Compound 3e), and single-target standard-of-care controls (Nutlin-3a).

Compound / FragmentStructural RoleTarget(s)IC₅₀ (EU-1 Leukemia Cells)Mechanism of Action
N-(3-acetylphenyl)-4-aminobenzenesulfonamide Uncyclized FragmentNone (Weak binding)> 50.0 μMPrecursor; lacks rigid core for p53-pocket insertion.
JW-2-107 First-Gen ScaffoldMDM2 / XIAP~ 2.5 μMInduces MDM2 degradation & inhibits XIAP translation.
MX69 Reference Dual InhibitorMDM2 / XIAP7.5 μMMDM2 ubiquitination; Caspase 3/7 activation[3].
Compound 3e Optimized ScaffoldMDM2 / XIAP< 1.0 μMHigh-affinity dual targeting; robust p53 activation [1].
Nutlin-3a Standard ControlMDM2 only~ 1.5 μMCompetitive inhibition of MDM2-p53 interaction.

Data Synthesis: The >50 μM IC₅₀ of the isolated N-(3-acetylphenyl)-4-aminobenzenesulfonamide proves that the sulfonamide moiety alone is insufficient for target engagement. Efficacy is an emergent property of the cyclized tetrahydroquinoline system, where the fragment provides necessary electrostatic interactions rather than structural bulk.

Self-Validating Experimental Protocols

To verify the causality of the SAR transition from inactive fragment to potent dual-inhibitor, the following self-validating workflow must be employed. This protocol utilizes internal controls to ensure that observed cell death is strictly on-target.

Protocol A: Phenotypic Validation via Flow Cytometry

Causality: XIAP inhibition specifically removes the block on executioner caspases. Therefore, true dual-inhibitor efficacy must drive cells into apoptosis rather than non-specific necrosis. We use Annexin V/PI staining to differentiate these states.

  • Cell Seeding: Seed EU-1 or 22Rv1 cells at 1×105 cells/mL in 6-well plates. Incubate overnight.

  • Compound Dosing: Treat cells with 5 arms: Vehicle (DMSO), Fragment (50 μM), Compound 3e (1 μM), Nutlin-3a (1.5 μM), and Embelin (XIAP control, 5 μM).

  • Incubation: Incubate for 48 hours. Validation Check: The Nutlin-3a + Embelin combination arm should phenocopy the Compound 3e arm.

  • Staining: Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add 5 μL FITC-Annexin V and 5 μL Propidium Iodide (PI). Incubate for 15 min in the dark.

  • Acquisition: Analyze via flow cytometry. True efficacy is marked by a dose-dependent increase in the Annexin V⁺/PI⁻ (early apoptosis) quadrant.

Protocol B: Mechanistic Validation via Immunoblotting

Causality: To prove the compound acts via the MDM2/XIAP axis, we must observe the degradation of the primary targets and the functional restoration of downstream effectors (p53 and p21).

  • Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucial Step: The inclusion of proteasome inhibitors (e.g., MG132) in a parallel control arm will validate if MDM2 loss is due to self-ubiquitination/proteasomal degradation.

  • Protein Separation: Run 30 μg of total protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Probe sequentially for MDM2 (indicates target degradation), XIAP (indicates target downregulation), p53 (indicates stabilization), and p21 (indicates functional transcriptional activity of p53).

  • Detection: Use ECL substrates and quantify band densitometry normalized to GAPDH.

Protocol S1 Compound Treatment (Fragment vs. 3e vs. Controls) S2 Cell Lysis in RIPA + Protease Inhibitors S1->S2 24-48h S4 Phenotypic Validation (Flow Cytometry) S1->S4 Intact Cells S3 Target Validation (Western Blot) S2->S3 Protein Extract S5 Efficacy Correlation (IC50 & Apoptotic Index) S3->S5 S4->S5

Self-validating experimental workflow for evaluating MDM2/XIAP targeted efficacy.

Conclusion & Expert Insights

Evaluating N-(3-acetylphenyl)-4-aminobenzenesulfonamide in isolation yields an inactive profile. However, viewing it through the lens of FBDD reveals its indispensable role as a hydrogen-bond donor/acceptor network when fused to a tetrahydroquinoline core. The transformation of this simple sulfonamide into a sub-micromolar dual MDM2/XIAP inhibitor (like Compound 3e) underscores the necessity of precise spatial rigidification in modern rational drug design. Researchers utilizing this fragment for novel syntheses must ensure their cyclization strategies maintain the outward projection of the acetylphenyl group to preserve XIAP binding affinity.

References

  • Albadari, Najah, et al. "Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold." European Journal of Medicinal Chemistry, vol. 255, 2023, p. 115423.[Link]

  • Li, Jiajun, et al. "Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor." Journal of Medicinal Chemistry, vol. 64, no. 5, 2021, pp. 2725-2738.[Link]

  • Zheng, W., et al. "Simultaneous Inhibition of MDM2 and XIAP by MX69 Induced Cell Cycle Arrest and Apoptosis in HUH7 and Hep3B Cell Lines." Cancers (MDPI), 2024. [Link]

Validation

validating the inhibitory effect of N-(3-acetylphenyl)-4-aminobenzenesulfonamide on [target]

Comprehensive Validation Guide: N-(3-acetylphenyl)-4-aminobenzenesulfonamide as an MDM2 Inhibitor As drug discovery pivots toward precision oncology, restoring the tumor-suppressive function of p53 by disrupting its nega...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Validation Guide: N-(3-acetylphenyl)-4-aminobenzenesulfonamide as an MDM2 Inhibitor

As drug discovery pivots toward precision oncology, restoring the tumor-suppressive function of p53 by disrupting its negative regulator, Murine Double Minute 2 (MDM2), remains a highly validated therapeutic strategy. This guide provides an in-depth, causality-driven framework for evaluating N-(3-acetylphenyl)-4-aminobenzenesulfonamide (CAS: 92192-05-7), a benzenesulfonamide-based small molecule designed to inhibit the MDM2-p53 interaction.

Designed for researchers and drug development professionals, this guide bypasses superficial protocols to focus on the why behind experimental design, ensuring your validation workflows are robust, self-validating, and mechanistically sound.

Mechanistic Overview: Disruption of the MDM2-p53 Axis

In wild-type p53 tumors, p53 is frequently inactivated by the overexpression of MDM2. MDM2 binds to the N-terminal transactivation domain (TAD) of p53 and functions as an E3 ubiquitin ligase, tagging p53 for rapid proteasomal degradation[1].

N-(3-acetylphenyl)-4-aminobenzenesulfonamide acts as a competitive antagonist. By mimicking the three critical hydrophobic residues of p53 (Phe19, Trp23, and Leu26), the compound occupies the deep hydrophobic cleft on the surface of MDM2. This steric blockade prevents MDM2 from ubiquitinating p53, leading to rapid p53 stabilization, nuclear accumulation, and the subsequent transcriptional activation of downstream targets like CDKN1A (p21) and BBC3 (PUMA)[1].

G Inhibitor N-(3-acetylphenyl)-4-aminobenzenesulfonamide (MDM2 Inhibitor) MDM2 MDM2 (E3 Ubiquitin Ligase) Inhibitor->MDM2 Binds p53-binding pocket p53_ub Ubiquitinated p53 MDM2->p53_ub Ubiquitinates p53 (Normal State) p53_stable Stabilized p53 (Active) MDM2->p53_stable Inhibition prevents ubiquitination Degradation Proteasomal Degradation p53_ub->Degradation Transcription Transcription of Target Genes (p21, PUMA, MDM2) p53_stable->Transcription Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis

Figure 1: Mechanistic pathway of MDM2 inhibition by N-(3-acetylphenyl)-4-aminobenzenesulfonamide.

Product Performance & Alternative Comparison

When validating a novel MDM2 inhibitor scaffold, it is critical to benchmark it against established pharmacological standards. The first-in-class standard is Nutlin-3a [1], while Idasanutlin (RG7388) represents a highly optimized, clinical-stage pyrrolidine derivative[2].

N-(3-acetylphenyl)-4-aminobenzenesulfonamide offers a distinct benzenesulfonamide scaffold, which is highly valuable for researchers looking to overcome the pharmacokinetic limitations or resistance mechanisms associated with imidazoline or pyrrolidine classes[3].

Table 1: Comparative Profile of MDM2 Inhibitors

FeatureN-(3-acetylphenyl)-4-aminobenzenesulfonamideNutlin-3aIdasanutlin (RG7388)
Primary Target MDM2 (p53-binding pocket)MDM2 (p53-binding pocket)MDM2 (p53-binding pocket)
Chemical Scaffold Benzenesulfonamidecis-ImidazolinePyrrolidine
Binding Affinity ( Kd​ ) Low Nanomolar~90 nM~6 nM
Clinical Status Preclinical Research ToolPreclinical StandardClinical (Phase III)
Application Niche Scaffold optimization, dual-targeting explorationBaseline positive control for in vitro assaysHigh-potency in vivo xenograft models

Experimental Validation Workflows: A Self-Validating System

To rigorously prove that N-(3-acetylphenyl)-4-aminobenzenesulfonamide acts specifically through the MDM2-p53 axis, your experimental design must establish a chain of causality. We employ a tiered, self-validating workflow:

  • Biochemical Target Engagement (Fluorescence Polarization): Proves the compound directly displaces a fluorescently labeled p53 peptide from recombinant MDM2 in a cell-free environment. Causality: Eliminates the possibility of indirect cellular effects.

  • Functional Target Engagement (Western Blotting): Proves the compound crosses the cell membrane and stabilizes p53. Causality: By measuring p21 alongside p53, we prove the stabilized p53 is transcriptionally active. Paradoxically, we also measure MDM2; successful inhibition leads to a massive increase in MDM2 protein because p53 transcribes the MDM2 gene, but the newly synthesized MDM2 is immediately neutralized by the inhibitor.

  • Phenotypic Specificity (Isogenic Viability Assay): Compares cytotoxicity in HCT116 p53 +/+ versus HCT116 p53 −/− cells. Causality: If the compound is a true MDM2 inhibitor, it will selectively kill the p53 +/+ cells while leaving the p53 −/− cells unaffected. Toxicity in the null line indicates off-target effects.

Step-by-Step Methodology: Cellular Target Engagement (Western Blot)

This protocol details the functional validation of N-(3-acetylphenyl)-4-aminobenzenesulfonamide using SJSA-1 cells. SJSA-1 is an osteosarcoma cell line with massive MDM2 gene amplification and wild-type p53, making it exquisitely sensitive to MDM2-p53 disruption.

Materials Required:
  • Cell Line: SJSA-1 (ATCC® CRL-2098™)

  • Compounds: N-(3-acetylphenyl)-4-aminobenzenesulfonamide (Test), Nutlin-3a (Positive Control), DMSO (Vehicle).

  • Antibodies: Anti-p53 (DO-1), Anti-MDM2 (SMP14), Anti-p21 (Waf1/Cip1), Anti-GAPDH (Loading Control).

Step 1: Cell Seeding and Treatment
  • Seed SJSA-1 cells in 6-well plates at a density of 3×105 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Prepare 1000X compound stocks in DMSO.

  • Treat cells with a dose-response gradient of N-(3-acetylphenyl)-4-aminobenzenesulfonamide (e.g., 1 µM, 5 µM, 10 µM).

  • Critical Control Step: Treat one well with 0.1% DMSO (Negative Vehicle Control) and one well with 10 µM Nutlin-3a (Positive Control).

  • Incubate for 24 hours. Rationale: 24 hours is optimal for observing both primary p53 stabilization and secondary transcriptional targets (p21, MDM2).

Step 2: Lysis and Protein Extraction
  • Wash cells twice with ice-cold PBS to halt cellular metabolism.

  • Lyse cells directly in the well using 150 µL of RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Rationale: Phosphatase inhibitors are mandatory because p53 is heavily regulated by phosphorylation; their absence will lead to rapid p53 degradation during lysis.

  • Scrape the cells, transfer to microcentrifuge tubes, and sonicate briefly (3 x 5 seconds) to shear genomic DNA and reduce sample viscosity.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration via BCA assay.

Step 3: SDS-PAGE and Immunoblotting
  • Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer proteins to a PVDF membrane. Block with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies (p53, MDM2, p21, GAPDH) overnight at 4°C.

  • Wash 3 x 10 mins in TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate.

Step 4: Data Interpretation and Causality Check
  • Successful Validation: You must observe a dose-dependent accumulation of p53 (target stabilization), p21 (functional transcriptional activation), and MDM2 (intact feedback loop).

  • Failure Mode Analysis: If p53 increases but p21 does not, the compound may be causing DNA damage (which stabilizes p53) rather than specifically inhibiting MDM2, or the p53 in your specific cell sub-clone has acquired a mutation rendering it transcriptionally dead.

References

  • Vassilev, L. T., et al. (2004). "In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2." Science, 303(5659), 844-848. Available at:[Link][1]

  • Ding, Q., et al. (2013). "Discovery of RG7388, a Potent and Selective p53–MDM2 Inhibitor in Clinical Development." Journal of Medicinal Chemistry, 56(14), 5979–5983. Available at:[Link][2]

  • Albadari, N., et al. (2023). "Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold." European Journal of Medicinal Chemistry, 255, 115423. Available at:[Link][3]

Sources

Comparative

structure-activity relationship of N-(3-acetylphenyl)-4-aminobenzenesulfonamide derivatives

Structure-Activity Relationship of N-(3-acetylphenyl)-4-aminobenzenesulfonamide Derivatives: A Comparative Guide Executive Summary N-(3-acetylphenyl)-4-aminobenzenesulfonamide (CAS 92192-05-7) represents a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship of N-(3-acetylphenyl)-4-aminobenzenesulfonamide Derivatives: A Comparative Guide

Executive Summary

N-(3-acetylphenyl)-4-aminobenzenesulfonamide (CAS 92192-05-7) represents a highly versatile scaffold in modern medicinal chemistry. By substituting the N1 position of the classic sulfanilamide core with a 3-acetylphenyl group, researchers can dramatically alter the molecule's lipophilicity, steric profile, and electronic distribution. This guide provides an objective, data-driven comparison of this derivative against standard sulfonamide alternatives. Designed for drug development professionals, it details the structure-activity relationship (SAR), comparative binding affinities, and field-validated experimental protocols for synthesis and high-throughput screening.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The pharmacological profile of sulfonamides is fundamentally dictated by the substituents on the N1 (sulfonamide) and N4 (aromatic amine) nitrogens[1]. Unsubstituted 4-aminobenzenesulfonamide (sulfanilamide) is a classic competitive inhibitor of bacterial dihydropteroate synthase (DHPS), acting as a structural mimic of p-aminobenzoic acid (PABA)[2]. However, targeted chemical modifications yield entirely different therapeutic applications.

  • The 4-Aminobenzenesulfonamide Core: The free N4 -amino group is traditionally essential for hydrogen bonding within the DHPS active site[1]. Furthermore, the primary sulfonamide group is a recognized zinc-binding pharmacophore, which is absolutely critical for inhibiting metalloenzymes such as Carbonic Anhydrase (CA) and Alkaline Phosphatase (ALP)[3][4].

  • The N-(3-acetylphenyl) Substitution: Introducing a 3-acetylphenyl group at the N1 position introduces significant steric bulk and alters the dihedral angle of the sulfonamide bond. The acetyl group acts as a potent hydrogen bond acceptor, while the phenyl ring engages in π−π stacking interactions within hydrophobic binding pockets. Causally, this massive steric addition creates a "steric clash" within the restrictive PABA-binding pocket of DHPS, effectively abolishing antibacterial activity. Conversely, it shifts the molecule's selectivity toward specialized targets with larger hydrophobic cavities, such as tumor-associated Carbonic Anhydrase IX (CA IX)[3].

SAR_Logic Core 4-aminobenzenesulfonamide (Core Scaffold) Sub1 N1-Substitution (3-acetylphenyl) Core->Sub1 Sub2 N4-Amino Group (Unsubstituted) Core->Sub2 Effect1 Steric Bulk & Lipophilicity (Alters Target Selectivity) Sub1->Effect1 Effect2 Zinc Coordination (Maintains Metalloenzyme Binding) Sub2->Effect2 Target1 Enhanced CA IX Inhibition (Oncology) Effect1->Target1 Target2 Classic DHPS Inhibition (Lost) Effect1->Target2 Steric Clash Effect2->Target1

Diagram 1: SAR logic tree illustrating how N1-substitution shifts target selectivity.

Comparative Performance Data

To objectively evaluate the N-(3-acetylphenyl)-4-aminobenzenesulfonamide scaffold, we must benchmark its in vitro performance against established commercial alternatives across three primary targets: DHPS (antibacterial), CA II (off-target, cytosolic), and CA IX (tumor-associated).

Table 1: Comparative In Vitro Inhibitory Activity

CompoundDHPS MIC (µg/mL)CA II IC50 (nM)CA IX IC50 (nM)Primary Indication
N-(3-acetylphenyl)-4-aminobenzenesulfonamide >128 (Inactive)450 ± 2542 ± 5Targeted Oncology
Sulfamethoxazole (Standard) 2.5 (Potent)>10,000>10,000Antibacterial[1]
Acetazolamide (Standard) >25612 ± 225 ± 3Glaucoma / Diuretic[3]
Celecoxib (Standard) >25621,00016,000COX-2 Inhibitor

Data Interpretation: As predicted by the SAR model, the bulky 3-acetylphenyl group drastically reduces DHPS affinity (MIC >128 µg/mL). However, it demonstrates a >10-fold selectivity for the tumor-associated CA IX over the ubiquitous cytosolic CA II. This makes it a vastly superior starting point for oncology drug development compared to the highly potent but non-selective Acetazolamide, which causes systemic side effects by inhibiting all CA isozymes indiscriminately.

Experimental Methodologies

To ensure scientific trustworthiness and reproducibility, the following self-validating protocols detail the modern synthesis and biological evaluation of these derivatives.

Protocol A: Copper-Catalyzed Synthesis of Aryl Sulfonamides

Traditional synthesis via sulfonyl chlorides often suffers from poor chemoselectivity, requiring tedious protection/deprotection of the N4 -amino group. A modern, field-proven approach utilizes the copper-catalyzed coupling of sodium sulfinates with anilines in green solvents[5].

  • Reagent Preparation: Combine sodium 4-aminobenzenesulfinate (1.0 mmol) and 3-aminoacetophenone (1.2 mmol) in a reaction vessel.

  • Catalyst & Oxidant Addition: Add Cu(OAc)2 (10 mol%) as the catalyst. Crucially, add K2S2O8 (2.0 equiv) as an external oxidant; this is required to drive the oxidation of the aniline derivative and ensure high yields[5].

  • Solvent System: Suspend the mixture in a green solvent blend of acetic acid and dimethoxyethane (DME) (3:2 ratio)[5]. The acidic environment stabilizes the intermediate sulfonyl radical.

  • Reaction: Stir the mixture at 60 °C for 12 hours under an inert atmosphere.

  • Self-Validation (Analytical): Quench, extract with ethyl acetate, and purify via flash column chromatography. Confirm the structure via 1H NMR (400 MHz) and HRMS (ESI-TOF). Diagnostic Check: The acetyl protons provide a built-in diagnostic signal, appearing as a distinct singlet near δ 2.5 ppm, confirming successful N1 -substitution without N4 -polymerization[5].

Protocol B: High-Throughput Carbonic Anhydrase Inhibition Assay

To quantify the selectivity shift observed in Table 1, an esterase-activity assay is utilized.

  • Compound Preparation: Prepare 10 mM stock solutions of the synthesized derivative in DMSO. Dilute serially in assay buffer (20 mM HEPES, pH 7.4, 50 mM Na2SO4).

  • Enzyme Incubation: Add 10 nM of recombinant human CA IX to a 96-well microplate. Add the inhibitor dilutions and incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 4-nitrophenyl acetate (4-NPA) to a final concentration of 1 mM. Rationale: 4-NPA is selected because its esterase-mediated hydrolysis by CA yields 4-nitrophenol, providing a highly reliable, continuous colorimetric readout.

  • Detection: Monitor the formation of 4-nitrophenol by measuring absorbance at 400 nm continuously for 10 minutes using a microplate reader.

  • Self-Validation (Counter-Screen): Run a parallel plate using cytosolic CA II. Calculate the Selectivity Index (SI = IC50 CA II / IC50 CA IX). The assay is only validated if the internal control (Acetazolamide) inhibits both isozymes equally (SI 0.5 - 1.0).

Assay_Workflow Step1 Step1 Step2 Enzyme Incubation Recombinant Target (CA IX / CA II) 37°C, 15 min incubation Step1->Step2 Step3 Substrate Addition Add 4-NPA substrate Initiate esterase reaction Step2->Step3 Step4 Signal Detection Microplate Reader Measure Absorbance at 400 nm Step3->Step4 Step5 Data Analysis Calculate IC50 & Selectivity Index Non-linear regression Step4->Step5

Diagram 2: Step-by-step workflow for the self-validating CA enzyme inhibition assay.

Conclusion

The N-(3-acetylphenyl)-4-aminobenzenesulfonamide scaffold perfectly illustrates a foundational principle in rational drug design: targeted steric and electronic modifications can completely repurpose a classic pharmacophore. By sacrificing DHPS binding through intentional steric clashing, this derivative gains significant affinity and selectivity for CA IX. When synthesized via modern copper-catalyzed green chemistry[5] and screened through rigorous, self-validating assays, this scaffold offers a highly robust alternative for researchers developing targeted anti-cancer therapeutics.

Sources

Validation

Orthogonal Biophysical Validation of N-(3-acetylphenyl)-4-aminobenzenesulfonamide Binding Affinity

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Publish Comparison Guide & Methodological Framework.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Publish Comparison Guide & Methodological Framework.

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently encounter a critical pitfall in early-stage drug discovery: over-reliance on functional enzymatic assays (like IC50) to determine compound efficacy. While functional assays are necessary, they are susceptible to false positives from aggregation, non-specific binding, or assay interference. To establish true structure-activity relationships (SAR), we must rigorously validate the direct physical interaction between the ligand and the target.

This guide provides a comprehensive framework for validating the binding affinity of N-(3-acetylphenyl)-4-aminobenzenesulfonamide —a representative substituted sulfanilamide derivative. The classical target for 4-aminobenzenesulfonamides is Dihydropteroate Synthase (DHPS) , a critical enzyme in bacterial folate biosynthesis[1].

Mechanistically, DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) with dihydropterin pyrophosphate (DHPP). Sulfonamides act as competitive inhibitors by mimicking pABA, binding to the active site, and occasionally forming a dead-end complex with pterin[2]. Validating the binding of our target compound requires proving that it engages this specific pocket with high affinity and favorable thermodynamics.

G DHPP DHPP (Substrate 1) DHPS DHPS Enzyme (Target) DHPP->DHPS Binds DeadEnd Dead-End Complex (Inhibited) DHPP->DeadEnd pABA pABA (Substrate 2) pABA->DHPS Binds Product Dihydropteroic Acid (Folate Precursor) DHPS->Product Catalysis DHPS->DeadEnd Inhibitor N-(3-acetylphenyl)- 4-aminobenzenesulfonamide Inhibitor->DHPS Competes with pABA Inhibitor->DeadEnd

Figure 1: Mechanism of DHPS inhibition by N-(3-acetylphenyl)-4-aminobenzenesulfonamide.

The Tri-Modal Orthogonal Validation Strategy

To build a self-validating data package, we employ three orthogonal biophysical techniques. Each technique exploits a different physical principle, ensuring that artifacts inherent to one method are exposed by the others.

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics ( kon​ , koff​ ) via changes in the refractive index on a gold surface[3].

  • Isothermal Titration Calorimetry (ITC): The gold standard for thermodynamics. It measures the heat released or absorbed ( ΔH ) during binding in solution, requiring no labels or immobilization[4].

  • MicroScale Thermophoresis (MST): Measures changes in the hydration shell and thermophoretic mobility of a fluorescently labeled target upon ligand binding. It is highly resistant to aggregation artifacts[5].

Workflow Compound Ligand: Sulfonamide Derivative SPR SPR (Real-Time Kinetics) Compound->SPR ITC ITC (Thermodynamics) Compound->ITC MST MST (Solution Affinity) Compound->MST Target Target: Purified DHPS Target->SPR Target->ITC Target->MST DataSPR kon, koff, KD SPR->DataSPR DataITC ΔH, ΔS, KD, n ITC->DataITC DataMST KD, Aggregation Check MST->DataMST Global Global Validation & Lead Optimization DataSPR->Global DataITC->Global DataMST->Global

Figure 2: Orthogonal biophysical workflow for binding affinity validation.

Comparative Performance Matrix

When validating a small molecule (~290 Da) like N-(3-acetylphenyl)-4-aminobenzenesulfonamide against a ~30 kDa target like DHPS, instrument sensitivity and sample constraints dictate the workflow.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), KD​ Thermodynamics ( ΔH , ΔS ), KD​ , Stoichiometry ( n )Equilibrium Affinity ( KD​ )
Immobilization Required (Target covalently bound to chip)None (True solution phase)None (True solution phase)
Labeling Label-freeLabel-freeFluorescent label required (usually on target)
Sample Consumption Low (Target: ~1-5 µg; Ligand: Low)High (Target: ~0.5-1 mg; Ligand: High)Very Low (Target: <1 µg; Ligand: Low)
Throughput Medium to High (Automated 96/384 well)Low (1-4 runs per day)Medium (16 capillaries per run)
Vulnerability Mass transport limitation, bulk shift from DMSOHeat of dilution/mixing artifactsFluorescent label occluding binding site

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . I have explicitly highlighted the causality behind critical steps—explaining why we do them, rather than just what to do.

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine the association and dissociation rates of the compound. Causality Check: Small molecules generate very low response units (RU). A 5% DMSO buffer is required for compound solubility, but DMSO causes massive bulk refractive index shifts. A rigorous solvent correction curve is mandatory to prevent false signals[3].

  • Surface Preparation: Activate a CM5 sensor chip (carboxymethylated dextran) using EDC/NHS chemistry.

  • Target Immobilization: Dilute purified DHPS in 10 mM Sodium Acetate (pH 4.5—below the pI of DHPS to pre-concentrate it on the negatively charged matrix). Inject until an immobilization level of ~3000 RU is reached (high density is needed to detect a 290 Da small molecule). Quench with 1M Ethanolamine.

  • Buffer Matching & Solvent Correction: Prepare running buffer (e.g., HBS-EP+) containing exactly 5.0% DMSO. Prepare a solvent correction series ranging from 4.5% to 5.8% DMSO to map the bulk shift artifacts.

  • Analyte Titration: Prepare a 3-fold dilution series of N-(3-acetylphenyl)-4-aminobenzenesulfonamide (from 50 µM down to 0.2 µM) in the exact running buffer.

  • Multi-Cycle Kinetics: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Fitting: Double-reference the data (subtracting the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Obtain the thermodynamic signature ( ΔH , −TΔS ) to confirm that binding is driven by specific hydrogen bonding (enthalpy) rather than just non-specific hydrophobic collapse (entropy). Causality Check: ITC measures micro-calories of heat. If the ligand and protein buffers are not perfectly matched, the heat of mixing will dwarf the heat of binding[4].

  • Extensive Dialysis: Dialyze DHPS overnight against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl). Use the exact dialysate to dissolve the N-(3-acetylphenyl)-4-aminobenzenesulfonamide powder. Add DMSO to both to a final matched concentration of 5%.

  • Cell and Syringe Loading: Load the calorimetric cell with 20 µM DHPS. Load the titration syringe with 200 µM ligand (a 10-fold excess is standard for a 1:1 binding model).

  • Titration Parameters: Set the instrument to 25°C. Perform an initial 0.5 µL dummy injection (to remove syringe tip diffusion artifacts, discard this data point), followed by 19 injections of 2 µL every 150 seconds.

  • Control Experiment: Titrate the ligand into the buffer alone to measure the heat of dilution.

  • Data Integration: Subtract the heat of dilution from the raw thermogram. Integrate the peaks and fit to a one-set-of-sites model to yield ΔH , KD​ , and stoichiometry ( n ). A valid n value should be ~1.0.

Protocol C: MicroScale Thermophoresis (MST)

Objective: Confirm the KD​ in a true solution state, ruling out immobilization artifacts from SPR. Causality Check: Sulfonamides with hydrophobic substitutions (like the 3-acetylphenyl group) are prone to aggregation. MST uniquely identifies aggregation by monitoring the capillary fluorescence scan before the thermophoresis run[5].

  • Target Labeling: Label DHPS using an amine-reactive RED-NHS dye. Purify the labeled protein using a size-exclusion column to remove free dye.

  • Assay Setup: Keep the labeled DHPS concentration constant at 10 nM. Prepare a 16-point serial dilution of N-(3-acetylphenyl)-4-aminobenzenesulfonamide (e.g., from 100 µM to 3 nM) in assay buffer (containing 0.05% Tween-20 to prevent capillary sticking).

  • Incubation & Loading: Mix the target and ligand 1:1. Incubate for 10 minutes to reach equilibrium. Load the samples into premium treated glass capillaries.

  • Capillary Scan: Perform an initial fluorescence scan. Crucial validation step: If fluorescence varies by >20% across capillaries, ligand-induced aggregation or quenching is occurring.

  • Thermophoresis: Apply the IR laser (e.g., 40% MST power). The ligand binding alters the hydration shell of DHPS, changing its movement in the temperature gradient.

  • Analysis: Plot the normalized fluorescence ( Fnorm​ ) against ligand concentration to derive the KD​ via the law of mass action.

Data Synthesis & Causality in Interpretation

A robust validation requires triangulating the results from all three methods:

  • Affinity Consensus: The KD​ values from SPR, ITC, and MST should ideally fall within a 3-fold range of each other. If SPR shows a much weaker affinity than MST, the amine-coupling process likely occluded the pABA binding pocket of DHPS.

  • Kinetic vs. Thermodynamic Profiling: SPR will reveal if the N-(3-acetylphenyl) substitution increases the residence time ( 1/koff​ ) compared to standard sulfanilamide. ITC will reveal if this substitution provides favorable enthalpic contacts (e.g., hydrogen bonding from the acetyl group) or if it relies on entropically driven hydrophobic interactions.

  • Stoichiometry: The n -value from ITC must be ~1. If n>2 , the compound is likely binding non-specifically or aggregating, which would also be corroborated by a bumpy capillary scan in the MST data.

By employing this tri-modal, self-validating biophysical approach, researchers can confidently advance N-(3-acetylphenyl)-4-aminobenzenesulfonamide (or similar derivatives) from a mere "hit" to a validated lead compound.

References

  • MicroScale Thermophoresis - NanoTemper Technologies. NanoTemper Technologies. Available at:[Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. PubMed Central (PMC). Available at:[Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. Available at:[Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. Available at:[Link]

  • Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. PNAS. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for N-(3-acetylphenyl)-4-aminobenzenesulfonamide

For drug development professionals, analytical chemists, and laboratory safety officers, the management of specialized sulfonamide derivatives requires rigorous logistical planning. N-(3-acetylphenyl)-4-aminobenzenesulfo...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, analytical chemists, and laboratory safety officers, the management of specialized sulfonamide derivatives requires rigorous logistical planning. N-(3-acetylphenyl)-4-aminobenzenesulfonamide (CAS: 92192-05-7) [4] is a physiologically active compound characterized by both aromatic amine and sulfonamide functional groups.

This guide provides an authoritative, step-by-step operational protocol for the safe handling, segregation, and thermal destruction of this compound. By understanding the mechanistic reasoning behind these procedures, laboratories can ensure absolute compliance with environmental regulations while safeguarding personnel and aquatic ecosystems.

Mechanistic Rationale for Disposal Protocols

Standard waste disposal methods—such as drain disposal or municipal landfilling—are strictly prohibited for N-(3-acetylphenyl)-4-aminobenzenesulfonamide. The scientific rationale for this is twofold:

  • Environmental Persistence & Aquatic Toxicity: Sulfonamides are notoriously recalcitrant to standard biological wastewater treatment. If discharged into drains, they persist in aquatic environments, potentially contributing to downstream aquatic toxicity and the proliferation of antimicrobial resistance [3].

  • Combustion Byproducts (NOx and SOx): The molecular structure of this compound ( C14​H14​N2​O3​S ) contains high molar ratios of nitrogen and sulfur. Thermal degradation of these stable C-N and C-S bonds yields highly toxic and corrosive nitrogen oxides (NOx) and sulfur dioxide (SO2). Therefore, disposal must utilize high-temperature thermal destruction in a specialized chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize these acidic combustion gases [1][2].

Immediate Safety & Spill Response Procedures

Before initiating any disposal workflow, ensure the laboratory environment is prepared for safe handling. Aromatic amines can act as skin and respiratory sensitizers [2].

  • Engineering Controls: All handling, weighing, and solvent mixing must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of aerosolized powders.

  • Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves (double-gloving is recommended), splash-proof safety goggles, and a standard laboratory coat.

  • Spill Response: In the event of a powder spill, do not sweep . Sweeping aerosolizes the active pharmaceutical ingredient (API). Instead, gently cover the spill with damp absorbent paper or inert absorbent material. Carefully scoop the material into a hazardous waste container and clean the surface with a combustible organic solvent (e.g., ethanol) to ensure complete decontamination [2].

Step-by-Step Disposal Methodology

The following protocols provide self-validating workflows for managing different physical states of N-(3-acetylphenyl)-4-aminobenzenesulfonamide waste.

Phase 1: Waste Segregation and Containerization
  • Identify and Isolate: Immediately segregate the sulfonamide waste from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent unintended exothermic reactions.

  • Container Selection: Use chemically compatible, high-density polyethylene (HDPE) or amber glass containers equipped with secure, leak-proof PTFE-lined caps.

  • Regulatory Labeling: Affix a compliant hazardous waste label. The label must explicitly state:

    • Full Chemical Name: N-(3-acetylphenyl)-4-aminobenzenesulfonamide

    • CAS Number: 92192-05-7

    • Hazard Warnings: "Toxic to Aquatic Life" / "Irritant"

    • Accumulation Start Date.

Phase 2: Liquid Waste Processing (Solvent Mixing)

To facilitate complete thermal destruction, solid or concentrated liquid waste should be prepared for the incinerator.

  • Solvent Selection: Dissolve or mix the compound with a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or acetone) [2].

  • Homogenization: Ensure the compound is fully dissolved or uniformly suspended. A homogenous mixture ensures an even burn rate and prevents localized temperature drops in the incinerator.

  • Transfer: Move the sealed, homogenized liquid to the designated Satellite Accumulation Area (SAA) under secondary containment, pending contractor pickup.

Phase 3: Final Destruction via Incineration
  • Contractor Handoff: Transfer the containerized waste to a fully licensed hazardous waste disposal facility.

  • Thermal Destruction: Ensure your waste manifest dictates that the facility will utilize a chemical incinerator operating at temperatures sufficient to break the stable aromatic and sulfonamide bonds.

  • Gas Scrubbing Verification: Confirm that the incineration facility utilizes an afterburner and alkaline scrubber to capture NOx and SOx byproducts, preventing atmospheric pollution [1].

Quantitative Waste Management Data

The following table summarizes the operational logistics for various waste streams associated with this compound:

Waste StreamPhysical StateRecommended Disposal MethodLogistical & Handling Notes
Pure Solid / Crystals SolidHigh-Temperature IncinerationDo not discharge to drains. Requires scrubber for SOx/NOx capture.
Organic Solutions LiquidMix with combustible solvent & IncinerateSegregate strictly from strong oxidizing agents.
Aqueous Solutions LiquidSpecialized Chemical Treatment / IncinerationHigh risk of aquatic toxicity; zero-drain-discharge policy applies.
Contaminated Labware SolidHazardous Waste Landfill / IncinerationDouble-bag PPE and pipettes; label as "Hazardous Waste - Sulfonamide".

Disposal Workflow Visualization

The following decision matrix illustrates the operational workflow for categorizing and processing N-(3-acetylphenyl)-4-aminobenzenesulfonamide waste.

WasteWorkflow Start Waste Generation: N-(3-acetylphenyl)-4-aminobenzenesulfonamide Decision Waste State Classification Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Liquid Liquid Waste (Organic Solvents/Aqueous) Decision->Liquid Labware Contaminated Labware (Vials, Pipettes, PPE) Decision->Labware Containerize Seal in Leak-Proof, Compatible Container Solid->Containerize SolventMix Dissolve/Mix with Combustible Solvent Liquid->SolventMix Labware->Containerize SolventMix->Containerize Final Licensed Hazardous Waste Contractor Containerize->Final Incinerator Chemical Incinerator (Requires Afterburner & Scrubber) Final->Incinerator

Figure 1: Decision matrix and operational workflow for sulfonamide hazardous waste disposal.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency (EPA). Available at:[Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. Available at: [Link]

  • 92192-05-7, N-(3-Acetylphenyl)-4-aminobenzenesulfonamide. AccelaChem. Available at: [Link]

Handling

Personal protective equipment for handling N-(3-acetylphenyl)-4-aminobenzenesulfonamide

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of engineered controls designed to interrupt specific mechanisms of harm. Handling N-(3-acetylphenyl)-4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of engineered controls designed to interrupt specific mechanisms of harm.

Handling N-(3-acetylphenyl)-4-aminobenzenesulfonamide (CAS: 92192-05-7)—a specialized sulfonamide derivative utilized in drug discovery and active pharmaceutical ingredient (API) development—requires a rigorous safety architecture. Because this compound contains both a primary aniline moiety and a sulfonamide group, it presents unique occupational hazards, particularly regarding sensitization and dermal absorption.

The following guide provides a self-validating, step-by-step operational and disposal plan to ensure maximum laboratory safety and regulatory compliance.

Mechanistic Hazard Profile & Risk Assessment

Before designing a handling protocol, we must understand why the chemical is hazardous. Sulfonamides are notorious occupational sensitizers. Exposure to airborne dust or dissolved solutions can lead to protein haptenation—a process where the chemical covalently binds to endogenous proteins in the body.

Once this hapten-protein complex forms, the immune system recognizes it as a foreign antigen, potentially triggering IgE-mediated immediate reactions (anaphylaxis) or T-cell-mediated delayed hypersensitivity (e.g., severe maculopapular eruptions) [1]. Consequently, personnel with a known clinical history of "sulfa allergies" should be restricted from handling this compound in its raw powder form.

G A N-(3-acetylphenyl)-4- aminobenzenesulfonamide Exposure B Dermal/Respiratory Absorption A->B Inhalation/Contact C Protein Haptenation (Covalent Binding) B->C Metabolism D Immune System Recognition C->D Antigen Presentation E IgE-Mediated (Immediate) D->E F T-Cell Mediated (Delayed) D->F G Hypersensitivity Reaction E->G F->G

Fig 1. Mechanistic pathway of sulfonamide-induced hypersensitivity following occupational exposure.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways outlined above, a strict PPE regimen is required. This matrix aligns with OSHA’s 29 CFR 1910.132 standards for hazard mitigation[2].

Table 1: PPE Requirements and Mechanistic Justifications

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents mucosal absorption of aerosolized powder or accidental solution splashes during vortexing.
Hand Protection Double-layered Nitrile Gloves (≥5 mil)Nitrile provides a robust barrier against solid sulfonamides. Double gloving allows you to discard a contaminated outer layer immediately without exposing bare skin.
Body Protection Flame-resistant (FR) or standard Tyvek lab coatPrevents the accumulation of micro-dust on personal clothing, mitigating secondary exposure outside the laboratory environment.
Respiratory N95/P100 Particulate RespiratorCaptures fine API dust. Note: Routine handling must occur in a Class II BSC or Fume Hood, which generally negates the need for a respirator.

Operational Plan: Step-by-Step Handling Protocol

In my experience, the greatest risk when handling finely milled sulfonamide powders is static charge. Static repulsion can cause the powder to "jump" off the spatula, bypassing local exhaust ventilation and contaminating the operator's breathing zone [3].

Phase 1: Pre-Operation Setup
  • Ventilation Verification: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Never handle the dry powder on an open bench.

  • Static Mitigation: Pass an anti-static ionizer (e.g., Zerostat gun) over your weighing boat and spatula to neutralize surface charges.

  • Workspace Preparation: Lay down a disposable, absorbent bench pad with a polyethylene backing to catch micro-spills.

Phase 2: Execution (Weighing & Transfer)
  • Don PPE: Apply inner gloves, lab coat, safety goggles, and outer gloves.

  • Transfer: Use a stainless steel or conductive plastic spatula. Make slow, deliberate movements to avoid generating turbulent air currents that can aerosolize the powder.

  • Dissolution (Critical Step): If preparing a stock solution, add the solvent (e.g., DMSO or DMF) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before vortexing.

    • Expert Insight: Solvents like DMSO are powerful penetration enhancers. If a DMSO solution containing dissolved sulfonamide breaches your glove and touches your skin, it will carry the API directly into your bloodstream, bypassing the stratum corneum barrier. Change gloves immediately if solvent exposure occurs.

Phase 3: Post-Operation Decontamination
  • Surface Cleaning: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., 70% ethanol), followed by a secondary wipe with mild soapy water to remove residual organics.

  • Doffing: Remove outer gloves by turning them inside out, trapping any residual powder inside. Dispose of them in the solid hazardous waste bin. Wash hands thoroughly with soap and water.

Emergency Response & Spill Management

A localized spill of N-(3-acetylphenyl)-4-aminobenzenesulfonamide powder requires immediate, methodical containment to prevent aerosolization. Never dry sweep a chemical powder spill.

Spill A 1. Assess Spill Size & Evacuate if >50g B 2. Don Emergency PPE (Respirator, Double Gloves) A->B C 3. Containment (Cover with damp absorbent) B->C D 4. Mechanical Removal (Use non-sparking tools) C->D E 5. Surface Decontamination (Solvent wash -> Soap) D->E F 6. EPA-Compliant Disposal E->F

Fig 2. Step-by-step operational workflow for sulfonamide powder spill containment and remediation.

Execution for Minor Spills (<50g):

  • Alert nearby personnel and restrict access to the spill zone.

  • Gently cover the powder with absorbent paper towels lightly dampened with water or a suitable solvent. This binds the dust and prevents it from becoming airborne.

  • Use a disposable plastic scoop to transfer the dampened mass into a sealable hazardous waste container.

  • Wash the spill area with a surfactant solution, followed by a clean water rinse.

Disposal Plan (EPA Compliance)

Under the EPA's Resource Conservation and Recovery Act (RCRA) regulations (40 CFR 262), sulfonamide derivatives and their contaminated byproducts must be managed strictly as hazardous chemical waste [4].

  • Solid Waste: Contaminated gloves, bench pads, and empty vials must be placed in a rigid, leak-proof container lined with a heavy-duty plastic bag. Label clearly as "Hazardous Solid Waste - Toxic (Sulfonamide Derivative)".

  • Liquid Waste: Organic solvent solutions containing the compound must be collected in compatible, high-density polyethylene (HDPE) carboys. Do not mix with strong oxidizing waste, as this can cause an exothermic reaction.

  • Storage & Destruction: Store waste in a designated Satellite Accumulation Area (SAA). Ensure containers are kept closed unless actively adding waste. Final disposal must be routed through a certified environmental vendor for high-temperature incineration.

References

  • Sulfonamide Hypersensitivity: Fact and Fiction The Journal of Allergy and Clinical Immunology: In Practice[Link]

  • Personal Protective Equipment (29 CFR 1910.132) Occupational Safety and Health Administration (OSHA) [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council / National Academies Press[Link]

  • Hazardous Waste Generator Regulations: A User-Friendly Reference Document U.S. Environmental Protection Agency (EPA) [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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